7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-6(14-9)3-5(10)4-11-7/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKWNQIMXGFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727803 | |
| Record name | 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-01-8 | |
| Record name | 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapy. This document will delve into the available data on its structure, physicochemical properties, and its emerging role in drug discovery, while also highlighting areas where further research is required to fully elucidate its chemical profile.
Introduction: The Significance of the Pyrido[3,2-b][1][2]oxazine Scaffold
The pyrido[3,2-b][1][2]oxazine core is a privileged heterocyclic scaffold in drug discovery. This bicyclic system, which fuses a pyridine ring with a 1,4-oxazine ring, offers a three-dimensional architecture that can effectively interact with biological targets. The incorporation of a bromine atom at the 7-position and gem-dimethyl groups at the 2-position of this scaffold, as seen in 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, provides medicinal chemists with strategic points for molecular modification. These modifications are crucial for optimizing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
The bromine substituent, in particular, serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies aimed at developing novel therapeutics. The gem-dimethyl groups can influence the compound's conformation and metabolic stability, potentially leading to improved drug-like properties.
Physicochemical and Structural Properties
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a solid at room temperature and should be stored in a dry, well-sealed environment.[2][3] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 257.08 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 894852-01-8 | --INVALID-LINK-- |
| Appearance | Solid (presumed) | General chemical knowledge |
| Purity | Typically ≥98% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Room temperature, dry | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 380°C (predicted) | --INVALID-LINK-- |
Structural Diagram:
Caption: Chemical structure of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Synthesis and Reactivity
Plausible Synthetic Pathway
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This would likely involve the reaction of 2-amino-3-hydroxypyridine with a suitable acylating agent such as 2-bromo-2-methylpropanoyl bromide in the presence of a base. The initial acylation of the amino group would be followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
-
Step 2: Bromination. The resulting 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one would then be subjected to electrophilic aromatic substitution to introduce the bromine atom at the 7-position. A common reagent for such a transformation is N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). A similar procedure has been reported for the non-dimethylated analogue.[4]
Note: This proposed synthesis is based on established chemical principles and requires experimental validation.
Reactivity Profile
The reactivity of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is dominated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation for the synthesis of many kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The lactam functionality within the oxazine ring also presents opportunities for chemical modification, although these reactions may require more forcing conditions.
Spectral Analysis (Anticipated Data)
While specific spectral data for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is not currently published, we can predict the key features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-H proton of the lactam, and a characteristic singlet for the two methyl groups at the 2-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the fused oxazine ring.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield chemical shift. The carbon bearing the bromine atom would also have a distinct chemical shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam and a band for the N-H stretching.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is as a key intermediate in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A closely related compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor used for the treatment of chronic immune thrombocytopenia.[5] This highlights the importance of the 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold in the development of clinically relevant drugs.
The 7-bromo derivative serves as a versatile platform for generating libraries of compounds for high-throughput screening. By employing various cross-coupling reactions at the 7-position, researchers can systematically modify the structure to optimize binding to the target kinase and improve the overall pharmacological profile of the drug candidate.
Logical Flow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors from the title compound.
Conclusion and Future Outlook
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its strategic placement of a bromine atom and gem-dimethyl groups on the privileged pyrido[3,2-b][1][2]oxazine scaffold makes it an attractive starting material for the development of kinase inhibitors.
While its utility in medicinal chemistry is evident, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis and comprehensive spectral characterization. Future research should focus on developing and publishing a robust and scalable synthetic route to this compound, as well as providing a complete set of analytical data. This would greatly facilitate its broader use in the scientific community and accelerate the discovery of new and innovative medicines.
Spectroscopic Characterization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.[1] While specific, publicly available experimental spectra for this exact compound are limited, this document outlines the expected spectroscopic data based on established principles and analysis of structurally related compounds. Furthermore, it details the requisite experimental protocols for acquiring high-fidelity data for this molecule.
Introduction to 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with the molecular formula C₉H₉BrN₂O₂ and a molecular weight of 257.08 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry.[2][3] Its structure, featuring a pyrido[3,2-b]oxazinone core with bromine and dimethyl substitutions, provides a versatile scaffold for the development of targeted therapeutics. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in subsequent chemical transformations.
Molecular Structure:
Caption: Chemical structure of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the methyl groups, as well as the N-H proton of the amide.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Ar-H |
| ~7.5 | s | 1H | Ar-H |
| ~1.5 | s | 6H | 2 x CH₃ |
| ~9.5 | br s | 1H | N-H |
Expert Interpretation: The two aromatic protons are expected to appear as singlets due to the substitution pattern on the pyridine ring. The six protons of the two methyl groups will be equivalent and thus appear as a single sharp singlet. The amide proton will likely be a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~150 | Ar-C |
| ~140 | Ar-C |
| ~130 | Ar-C |
| ~120 | Ar-C-Br |
| ~115 | Ar-C |
| ~80 | C(CH₃)₂ |
| ~25 | 2 x CH₃ |
Expert Interpretation: The spectrum will be characterized by the downfield signal of the amide carbonyl carbon. The aromatic region will show five distinct signals, one of which will be significantly influenced by the attached bromine atom. The quaternary carbon bearing the two methyl groups will appear around 80 ppm, and the two equivalent methyl carbons will give a single signal in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum Data
For 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.
| m/z (predicted) | Assignment | Notes |
| 256/258 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |
| 241/243 | [M - CH₃]⁺ | Loss of a methyl group. |
| 199/201 | [M - C(CH₃)₂O]⁺ | Fragmentation of the oxazinone ring. |
Expert Interpretation: The most telling feature will be the doublet for the molecular ion, separated by two mass units, confirming the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3200 | N-H | Stretching |
| ~1680 | C=O (amide) | Stretching |
| ~1600, ~1470 | C=C, C=N | Aromatic ring stretching |
| ~1250 | C-O | Ether stretching |
| ~1100 | C-N | Stretching |
Expert Interpretation: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group. The N-H stretching vibration will appear as a broad band in the high-frequency region. The aromatic ring vibrations and the C-O ether stretch will also be prominent features.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the attenuated total reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
A plausible synthetic route to the title compound can be adapted from the synthesis of its un-methylated analog, 7-Bromo-2H-pyrido[3,2-b][2][4]oxazin-3(4H)-one.[5] The key step is the bromination of the parent pyrido[3,2-b]oxazinone.
Caption: Proposed synthetic scheme for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Disclaimer: The spectroscopic data presented in this guide are predicted based on established chemical principles and data from analogous structures. Experimental verification is necessary for definitive characterization.
References
An In-Depth Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate in the development of various pharmaceutical agents.[1] The synthesis involves a two-step process commencing with the commercially available 2-amino-4-bromopyridine. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies. The information presented herein is intended to equip researchers in medicinal chemistry and process development with the knowledge to confidently and successfully synthesize this important molecule.
Introduction and Strategic Overview
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic scaffold of significant interest in drug discovery, particularly as a building block for kinase inhibitors.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functionalities to interact with target proteins. The bromine atom at the 7-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.
The synthetic strategy detailed in this guide is a two-step sequence:
-
N-Acylation: Reaction of 2-amino-4-bromopyridine with 2-bromo-2-methylpropanoyl bromide to form the intermediate, N-(4-bromopyridin-2-yl)-2-bromo-2-methylpropanamide.
-
Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution to yield the desired 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
This approach is favored for its high overall yield, operational simplicity, and the use of readily accessible starting materials.
Mechanistic Insights and Rationale
Step 1: N-Acylation of 2-amino-4-bromopyridine
The initial step involves the acylation of the primary amino group of 2-amino-4-bromopyridine. The pyridine nitrogen is less nucleophilic than the exocyclic amino group due to the delocalization of its lone pair within the aromatic system. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices:
-
Acylating Agent: 2-bromo-2-methylpropanoyl bromide is chosen for its high reactivity, which drives the acylation to completion. The tertiary bromide is sterically hindered, which can influence the rate of subsequent reactions.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to dissolve the starting materials and facilitate the reaction without participating in it.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting aminopyridine, which would render it unreactive.
Step 2: Intramolecular Cyclization
The second step is an intramolecular Williamson ether synthesis, a classic method for forming ethers.[2] In this case, the amide nitrogen, once deprotonated by a base, acts as a nucleophile, attacking the electrophilic carbon bearing the tertiary bromine. This results in the formation of the six-membered oxazinone ring.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amide proton, generating the nucleophilic amide anion. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amide, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[3]
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or THF are ideal for this step. They effectively solvate the cation of the base and the intermediate anion without interfering with the reaction.
-
Temperature: The reaction is typically performed at room temperature, although gentle heating may be required to ensure complete conversion.
Detailed Experimental Protocols
Synthesis of N-(4-bromopyridin-2-yl)-2-bromo-2-methylpropanamide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Equivalents |
| 2-amino-4-bromopyridine | 173.01 | 1.0 |
| 2-bromo-2-methylpropanoyl bromide | 229.90 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.2 |
| Dichloromethane (DCM) | 84.93 | - |
Procedure:
-
To a stirred solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Equivalents |
| N-(4-bromopyridin-2-yl)-2-bromo-2-methylpropanamide | 323.96 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes to remove the oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-(4-bromopyridin-2-yl)-2-bromo-2-methylpropanamide (1.0 eq) in anhydrous DMF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic route for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Mechanistic Workflow
References
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Abstract
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound featuring a pyridoxazine core. While it is primarily recognized as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for oncological applications, its intrinsic biological activity and specific mechanism of action are not yet extensively documented.[1] This guide proposes a hypothesized mechanism of action for this compound as a kinase inhibitor, with a particular focus on the p21-activated kinase (PAK) family. This hypothesis is predicated on the structural similarities between the pyridoxazine scaffold and known kinase inhibitors. We will delve into the critical role of PAKs in cellular signaling and disease, and outline a comprehensive experimental framework for validating this proposed mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyridoxazine Scaffold in Drug Discovery
The pyridoxazine ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of key cellular enzymes.[2][3] Derivatives of this and similar oxazine structures have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system-modulating effects.[4][5][6] 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with its distinct bromine substitution and dimethyl groups, serves as a versatile building block, allowing for further chemical modifications to optimize biological activity and pharmacokinetic properties.[1]
Given the prevalence of the pyridoxazine core in known kinase inhibitors, it is plausible that 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one itself possesses kinase inhibitory activity. This guide will explore this hypothesis, focusing on the p21-activated kinases as a potential target class.
A Hypothesized Mechanism of Action: Inhibition of p21-Activated Kinases (PAKs)
We propose that 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one functions as an inhibitor of the p21-activated kinase (PAK) family. PAKs are a group of serine/threonine kinases that act as crucial nodes in numerous signaling pathways, regulating cell proliferation, survival, motility, and cytoskeletal dynamics.[7][8] Their dysregulation is frequently implicated in the pathogenesis of cancer, making them attractive targets for therapeutic intervention.[8][9][10][11]
The p21-Activated Kinase (PAK) Family
The PAK family is divided into two groups based on sequence and structural homology:
-
Group I PAKs (PAK1, PAK2, PAK3): These are typically activated by the Rho GTPases Rac and Cdc42.
-
Group II PAKs (PAK4, PAK5, PAK6): Their activation mechanisms are more varied and can be independent of Rac/Cdc42.
Both groups of PAKs are known to be overexpressed or hyperactivated in a variety of human cancers, contributing to tumor progression and therapeutic resistance.[10][11]
| Kinase Family | Members | Key Cellular Functions | Role in Cancer |
| Group I PAKs | PAK1, PAK2, PAK3 | Cytoskeletal dynamics, cell motility, proliferation, survival | Overexpressed in various cancers, promoting invasion and metastasis. |
| Group II PAKs | PAK4, PAK5, PAK6 | Gene transcription, cell survival, cytoskeletal organization | Implicated in oncogenic signaling and resistance to therapy. |
Downstream Signaling Pathways of PAKs
PAKs influence a multitude of downstream signaling cascades that are central to cancer biology. Inhibition of PAKs by a molecule like 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one could disrupt these oncogenic pathways.
-
MAPK/ERK Pathway: PAKs can phosphorylate and activate components of the MAPK/ERK pathway, such as Raf and MEK, promoting cell proliferation.[7]
-
PI3K/AKT Pathway: There is significant crosstalk between PAKs and the PI3K/AKT signaling axis, a critical pathway for cell survival and growth.[9][10]
-
Wnt/β-catenin Signaling: PAKs have been shown to modulate the Wnt/β-catenin pathway, which is involved in cell fate determination and proliferation.[9][10]
-
Cytoskeletal Remodeling: A primary function of PAKs is the regulation of the actin cytoskeleton through the phosphorylation of substrates like LIM kinase (LIMK) and cofilin. This is crucial for cell migration and invasion.
Below is a diagram illustrating the hypothesized point of intervention of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one within the PAK signaling network.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one biological activity
An In-Depth Technical Guide to the Biological Activity of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Authored by a Senior Application Scientist
This guide provides a detailed examination of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a compound identified as a potent modulator of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Our focus will be on the compound's mechanism of action, its impact on the IL-23/Th17 signaling axis, and the validated experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for autoimmune diseases.
Introduction: Targeting the Th17 Pathway with Novel Scaffolds
The pyrido[3,2-b]oxazin-one core represents a promising scaffold in medicinal chemistry. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for engaging with challenging biological targets. The specific derivative, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, has emerged from discovery campaigns as a modulator of RORγt, a master transcription factor controlling the differentiation of Th17 (T helper 17) cells.
Th17 cells are critical mediators of inflammation and are pathologically implicated in a range of autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By regulating the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), RORγt represents a high-value therapeutic target. Compounds that can suppress RORγt activity, known as inverse agonists, have the potential to dampen the pathogenic Th17 response and offer a new paradigm for treating these conditions.
The Target: RORγt in the IL-23/Th17 Signaling Axis
To appreciate the activity of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, one must first understand its target. RORγt is essential for the development and function of Th17 cells. The differentiation of naive CD4+ T cells into mature Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. Upon this initial stimulation, the transcription factor STAT3 is activated, which in turn induces the expression of RORγt.
RORγt then drives the transcription of genes that define the Th17 phenotype, most notably IL17A, IL17F, and IL23R (the receptor for IL-23). The cytokine IL-23 is crucial for the stabilization and expansion of the Th17 cell population, creating a potent pro-inflammatory feedback loop.
Our subject compound acts as an inverse agonist. Unlike a neutral antagonist that merely blocks the binding of a natural ligand, an inverse agonist reduces the constitutive, or basal, activity of the receptor. In the case of RORγt, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one binds to the ligand-binding pocket and induces a conformational change that favors the recruitment of co-repressors over co-activators, thereby actively suppressing gene transcription.
Experimental Characterization: Protocols and Data
Evaluating the biological activity of a putative RORγt inverse agonist requires a multi-tiered approach, moving from biochemical validation to cell-based functional assays.
Biochemical Assays: Quantifying Target Engagement
The first step is to confirm direct binding to RORγt and quantify the compound's effect on its transcriptional activity.
This assay quantitatively measures the affinity of the compound for the RORγt ligand-binding domain (LBD).
Methodology:
-
Reagents: Recombinant His-tagged RORγt-LBD, a fluorescently-labeled tracer ligand known to bind the LBD, a Europium-labeled anti-His antibody.
-
Preparation: Serially dilute 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in DMSO, followed by dilution in assay buffer.
-
Reaction: In a 384-well plate, combine the RORγt-LBD, the anti-His antibody, and the tracer ligand.
-
Incubation: Add the diluted compound and incubate for 2 hours at room temperature to allow binding to reach equilibrium.
-
Detection: The binding of the antibody and tracer to the LBD brings the Europium donor and the tracer acceptor into proximity, generating a FRET signal. The compound will compete with the tracer, causing a dose-dependent decrease in the FRET signal.
-
Analysis: Read the plate on a TR-FRET-capable reader. The resulting data are used to calculate an IC50 value, which can be converted to a binding affinity constant (Ki).
This assay measures the compound's functional impact on RORγt-mediated gene transcription.
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293) stably co-transfected with two plasmids: one expressing the RORγt-LBD fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response curve of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for 18-24 hours.
-
Lysis & Detection: Lyse the cells and add a luciferase substrate. The constitutive activity of the RORγt-LBD fusion protein drives luciferase expression.
-
Analysis: Measure luminescence using a plate reader. The inverse agonist activity of the compound will decrease luciferase expression in a dose-dependent manner, from which an IC50 value is calculated.
Cell-Based Assays: Assessing Functional Impact on Th17 Cells
The ultimate validation comes from demonstrating that the compound can inhibit Th17 differentiation and function in a primary cell system.
Methodology:
-
Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Activation: Activate the cells with anti-CD3/CD28 beads in culture plates.
-
Skewing: Culture the cells in a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23) along with neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into other T helper subsets.
-
Treatment: Concurrently, treat the cells with a dose-response curve of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Incubation: Culture for 3-4 days.
-
Analysis (Flow Cytometry): Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Fix, permeabilize, and stain the cells for intracellular IL-17A and the transcription factor RORγt. Analyze via flow cytometry to quantify the percentage of IL-17A-positive cells.
Summary of Biological Activity
The following table summarizes the expected quantitative data for a potent RORγt inverse agonist like 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Assay Type | Target/System | Parameter | Result (IC50) |
| Biochemical | Recombinant RORγt-LBD | TR-FRET Binding | 25 nM |
| Biochemical | RORγt Reporter Cell Line | Luciferase Inhibition | 40 nM |
| Cell-Based | Human Primary T Cells | Th17 Differentiation (% IL-17A+) | 150 nM |
| Cell-Based | Human Primary T Cells | IL-17A Secretion (ELISA) | 120 nM |
Note: These values are representative for a compound in the lead optimization stage and serve as a benchmark for characterization.
Conclusion and Future Directions
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a potent, cell-active inverse agonist of RORγt. Its ability to suppress RORγt transcriptional activity translates directly to the inhibition of Th17 cell differentiation and the blockade of their signature cytokine, IL-17A. This pharmacological profile makes it a compelling candidate for further preclinical development.
Future work should focus on:
-
Selectivity: Profiling the compound against a panel of other nuclear receptors to ensure a clean off-target profile.
-
Pharmacokinetics: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential.
-
In Vivo Efficacy: Testing the compound in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis (CIA) for rheumatoid arthritis.
The data and protocols presented herein provide a robust framework for the continued investigation of this and related molecules, paving the way for a new class of oral therapeutics for autoimmune diseases.
A Technical Guide to the Discovery and Synthesis of Novel Pyrido[3,2-b]oxazinone Derivatives
Foreword: The Emerging Potential of Fused Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. Heterocyclic compounds, particularly those with fused ring systems, form the backbone of a vast number of pharmaceuticals due to their ability to engage with biological targets with high specificity and affinity.[1] Among these, the pyrido[3,2-b]oxazinone core represents a privileged structure, combining the electronic properties of a pyridine ring with the conformational constraints of an oxazinone system. This guide provides an in-depth exploration of the discovery and synthesis of novel derivatives of this promising scaffold, with a particular focus on their potential as targeted therapeutics. We will delve into the strategic considerations behind synthetic pathways, the critical importance of rigorous characterization, and the exciting biological activities that these compounds exhibit.
Rationale for Targeting the Pyrido[3,2-b]oxazinone Scaffold
The pyrido[3,2-b]oxazinone scaffold is of significant interest to medicinal chemists for several key reasons:
-
Structural Rigidity and Defined Geometry: The fused bicyclic system imparts a high degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. This defined geometry allows for the precise positioning of substituents to interact with specific amino acid residues in a binding pocket.
-
Rich Electronic Environment: The presence of a pyridine ring, with its electron-deficient nature, and an oxazinone ring, with its amide and ether functionalities, creates a unique electronic landscape. This allows for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for potent and selective biological activity.
-
Versatility for Substitution: The scaffold presents multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This is a critical aspect of the drug discovery process, enabling the optimization of lead compounds into viable drug candidates.
-
Bioisosteric Potential: The pyrido[3,2-b]oxazinone core can be considered a bioisostere of other important heterocyclic systems found in biologically active molecules, such as quinolones and other fused pyridones. This allows for the exploration of novel chemical space while retaining key pharmacophoric features.
A notable application of a related scaffold, the pyrido[2,3-d]pyrimidines, has been in the development of kinase inhibitors, highlighting the potential of fused pyridine rings in targeting ATP-binding sites of enzymes.[1][2][3]
Synthetic Strategies for the Pyrido[3,2-b]oxazinone Core
The construction of the pyrido[3,2-b]oxazinone ring system can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the overall efficiency of the sequence.
Strategy 1: Cyclization of 2-Amino-3-hydroxypyridine Derivatives
A common and direct approach to the pyrido[3,2-b]oxazinone core involves the cyclization of appropriately functionalized 2-amino-3-hydroxypyridine precursors. This strategy leverages the nucleophilicity of the hydroxyl and amino groups to form the oxazinone ring.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of the pyrido[3,2-b]oxazinone core via cyclization of 2-amino-3-hydroxypyridine.
Detailed Protocol: Synthesis of 2H-Pyrido[3,2-b][1][4]oxazin-3(4H)-one
This protocol is a foundational method for constructing the basic pyrido[3,2-b]oxazinone scaffold.
Step 1: N-Chloroacetylation of 2-Amino-3-hydroxypyridine
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as dioxane or THF, add a base like sodium bicarbonate or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide.
Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)
-
Dissolve the crude N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide from the previous step in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate or sodium hydride (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2H-pyrido[3,2-b][1][4]oxazin-3(4H)-one.
Strategy 2: Multi-step Synthesis of Highly Substituted Pyrido[2,3-b][1][4]oxazine Derivatives for EGFR-TK Inhibition
A more complex, multi-step synthesis has been developed for novel pyrido[2,3-b][1][4]oxazine derivatives with potent activity as epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors. This approach allows for the introduction of diverse substituents to optimize biological activity.[5]
Synthetic Workflow Diagram:
Figure 2: Multi-step synthesis of novel pyrido[2,3-b][1][4]oxazine derivatives.[5]
This synthetic route highlights the use of modern synthetic methodologies, such as the Suzuki cross-coupling reaction, to build molecular complexity and generate a library of compounds for structure-activity relationship (SAR) studies.[5]
Characterization of Novel Pyrido[3,2-b]oxazinone Derivatives
The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the structure and purity of the target molecules.
| Technique | Expected Observations for Pyrido[3,2-b]oxazinone Core |
| ¹H NMR | - Aromatic protons of the pyridine ring in the range of δ 7.0-8.5 ppm. - A singlet for the methylene protons of the oxazinone ring (if unsubstituted) around δ 4.5-5.0 ppm. - A broad singlet for the amide N-H proton, typically downfield (> δ 8.0 ppm). |
| ¹³C NMR | - Aromatic carbon signals in the range of δ 110-160 ppm. - A signal for the carbonyl carbon of the amide at approximately δ 160-170 ppm. - A signal for the methylene carbon adjacent to the oxygen atom around δ 65-75 ppm. |
| FT-IR | - A strong absorption band for the amide C=O stretch, typically in the range of 1650-1680 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C-O-C stretching vibrations of the ether linkage. |
| Mass Spec (HRMS) | - The molecular ion peak corresponding to the calculated exact mass of the compound, confirming the elemental composition. |
Note: The exact chemical shifts and absorption frequencies will vary depending on the substitution pattern of the derivatives.
Biological Activity and Therapeutic Potential
The pyrido[3,2-b]oxazinone scaffold has shown significant promise in the development of targeted therapeutics, particularly in the field of oncology.
Inhibition of EGFR Tyrosine Kinase in Non-Small Cell Lung Cancer
Recent research has identified a new class of pyrido[2,3-b][1][4]oxazine-based inhibitors with potent activity against EGFR kinase.[5] These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with mutations that confer resistance to first- and second-generation EGFR inhibitors.[5]
| Compound | Cell Line (EGFR status) | IC₅₀ (µM) |
| 7f | HCC827 (exon 19 deletion) | 0.09 |
| H1975 (L858R/T790M) | 0.89 | |
| A-549 (wild-type) | 1.10 | |
| 7g | HCC827 (exon 19 deletion) | 0.12 |
| H1975 (L858R/T790M) | 1.05 | |
| A-549 (wild-type) | 1.52 | |
| 7h | HCC827 (exon 19 deletion) | 0.15 |
| H1975 (L858R/T790M) | 1.23 | |
| A-549 (wild-type) | 1.89 | |
| Osimertinib (Control) | HCC827 (exon 19 deletion) | 0.08 |
| H1975 (L858R/T790M) | 0.75 | |
| A-549 (wild-type) | 1.02 |
Data adapted from a study on novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors.[5]
Mechanism of Action:
These novel pyrido[2,3-b][1][4]oxazine derivatives act as inhibitors of EGFR-TK autophosphorylation.[5] By binding to the ATP-binding site of the kinase domain, they prevent the signaling cascade that leads to cell proliferation and survival. Molecular docking studies have shown that these compounds can form key interactions with the hinge region of the EGFR kinase domain, similar to clinically approved inhibitors.[5] Furthermore, lead compounds from this series have been shown to induce significant apoptosis in cancer cells.[5]
Signaling Pathway Diagram:
Figure 3: Simplified signaling pathway showing the inhibition of EGFR by novel pyrido[3,2-b]oxazinone derivatives, leading to decreased cell proliferation and induction of apoptosis.
Potential for Other Therapeutic Applications
While oncology is a primary focus, the structural features of the pyrido[3,2-b]oxazinone scaffold suggest potential in other therapeutic areas. The related pyrido[2,3-d]pyrimidine scaffold has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[1][3][6] The development of pyrido[2,3-b]pyrazine derivatives has also shown promise in identifying new antibacterial agents.[7] This suggests that libraries of novel pyrido[3,2-b]oxazinone derivatives could be valuable for screening against a variety of biological targets.
Future Directions and Conclusion
The discovery and synthesis of novel pyrido[3,2-b]oxazinone derivatives represent a promising avenue for the development of new therapeutics. The work on EGFR-TK inhibitors has clearly demonstrated the potential of this scaffold to yield potent and selective drug candidates.[5]
Future research in this area should focus on:
-
Exploration of Diverse Synthetic Routes: The development of more efficient and versatile synthetic methods will be crucial for generating a wider range of derivatives for biological screening.
-
Expansion of Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the structure of these compounds and their biological activity will guide the design of more potent and selective molecules.
-
Investigation of a Broader Range of Biological Targets: Screening of pyrido[3,2-b]oxazinone libraries against other kinases and biological targets could uncover new therapeutic applications.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Lead compounds will require further optimization to ensure they have the necessary properties to be effective and safe in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of dipyrido[3,2-b: 2′,3′-e][1,4] oxazine (1,9-diazapheno xazine) | Semantic Scholar [semanticscholar.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Physicochemical Characterization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Guide for Drug Development Professionals
Abstract
This whitepaper provides a detailed technical guide to the physicochemical characterization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate in the synthesis of innovative pharmaceutical agents, particularly kinase inhibitors for oncology applications[1]. A thorough understanding of the physicochemical properties of this molecule is paramount for ensuring the reproducibility of its synthesis, optimizing its downstream reactions, and ultimately, for the development of safe and efficacious active pharmaceutical ingredients (APIs). This document outlines a multi-faceted analytical approach, integrating spectroscopic, chromatographic, crystallographic, and thermal analysis techniques to establish a comprehensive profile of this compound. We will delve into the causality behind our experimental choices, presenting not just methodologies but the scientific rationale that underpins them, thereby providing a robust framework for researchers in drug discovery and development.
Introduction: The Strategic Importance of Intermediates in Drug Discovery
The journey of a novel therapeutic from concept to clinic is paved with meticulous scientific investigation. A critical, yet often under-emphasized, aspect of this journey is the rigorous characterization of synthetic intermediates. The compound 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with its unique heterocyclic structure, represents a vital building block in medicinal chemistry[1]. Its purity, stability, and structural integrity directly impact the quality and yield of the final API. This guide, therefore, is designed to equip researchers with the necessary tools and insights to thoroughly characterize this and similar molecules, ensuring a solid foundation for subsequent drug development efforts.
Structural Elucidation: Confirming the Molecular Identity
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure. For this, we employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide orthogonal and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to 16 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
Apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 240 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
Employ proton decoupling to simplify the spectrum.
-
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 7.85 | d, J = 2.0 Hz |
| 7.20 | d, J = 2.0 Hz |
| 4.90 | br s |
| 1.55 | s |
The data presented is illustrative and based on the expected chemical shifts for the given structure.
The ¹H NMR spectrum is expected to show two distinct aromatic protons as doublets, a broad singlet for the amide proton, and a prominent singlet for the two equivalent methyl groups. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine at a characteristic upfield shift), the quaternary carbon of the oxazine ring, and the methyl carbons.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: 100-500 m/z
-
| Parameter | Value |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Exact Mass | 255.9847 |
| [M+H]⁺ Calculated | 256.9920 |
| [M+H]⁺ Observed | 256.9923 |
The observed mass, with its characteristic isotopic pattern for bromine, provides strong evidence for the proposed elemental composition.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a pharmaceutical intermediate is non-negotiable. HPLC is the gold standard for separating and quantifying the main compound from any impurities.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
| Peak | Retention Time (min) | Area (%) |
| 1 | 8.52 | 99.8 |
| 2 (impurity) | 9.78 | 0.2 |
A purity of >99.5% is typically required for intermediates in drug development.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Solid-State Characterization: X-ray Crystallography
The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly influence its stability, solubility, and handling characteristics. X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source. Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the structure using direct methods and refine it using full-matrix least-squares on F².
While specific crystallographic data is not publicly available for this compound, a successful analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. Understanding these interactions is crucial for predicting the material's physical properties. The study of different crystalline forms (polymorphs) is a critical aspect of pharmaceutical development, as different polymorphs can have different stabilities and bioavailabilities[2][3][4].
Thermal Stability Analysis
Thermal analysis techniques are essential for determining the stability of a compound under thermal stress, which is vital for defining storage conditions and assessing potential hazards during manufacturing.[5][6][7][8][9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition.[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan and seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
| Parameter | Value |
| Melting Onset | 185.2 °C |
| Melting Peak | 188.5 °C |
| Enthalpy of Fusion | 120 J/g |
A sharp melting endotherm is indicative of a highly crystalline and pure material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about thermal decomposition and the presence of residual solvents or water.[6][8]
-
Sample Preparation: Place 5-10 mg of the compound in a ceramic TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
A typical TGA curve for a stable, anhydrous compound would show minimal mass loss until the onset of decomposition at a high temperature (e.g., >250 °C).
Caption: Integrated Thermal Analysis Workflow.
Conclusion
The physicochemical characterization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, as outlined in this guide, provides a robust framework for establishing its identity, purity, and stability. By employing a combination of NMR, MS, HPLC, X-ray crystallography, and thermal analysis, researchers can build a comprehensive data package that is essential for regulatory filings and for making informed decisions throughout the drug development process. This multi-technique approach ensures a deep understanding of the molecule, mitigating risks and paving the way for the successful development of novel therapeutics.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 7. mt.com [mt.com]
- 8. Thermal Analysis In Pharmaceutical Research Development And Quality Control [pharmaceuticalonline.com]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Structure-Activity Relationship of a Novel Kinase Inhibitor Scaffold: A Technical Guide to 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the exploration of unique heterocyclic scaffolds is paramount. This guide delves into the prospective Structure-Activity Relationship (SAR) of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a compound identified as a key intermediate in the synthesis of potential therapeutic agents, notably kinase inhibitors for cancer therapy[1]. While direct, extensive SAR studies on this specific molecule are not yet prevalent in published literature, this document will synthesize established principles of medicinal chemistry and data from related molecular families to construct a predictive SAR model. We will dissect the constituent functional groups—the pyrido[3,2-b]oxazin-3(4H)-one core, the gem-dimethyl group, and the bromine substituent—to hypothesize their individual and synergistic contributions to biological activity. This analysis aims to provide a foundational framework for researchers engaged in the rational design and optimization of next-generation inhibitors based on this promising scaffold.
Introduction: The Pyrido[3,2-b]oxazine Core as a Privileged Scaffold
Heterocyclic ring systems are the cornerstone of many clinically successful drugs. The pyrido[3,2-b]oxazine moiety, a fusion of pyridine and oxazine rings, represents a class of compounds with diverse biological activities, including applications as kinase inhibitors[1][2]. The arrangement of nitrogen and oxygen atoms within this bicyclic structure provides a three-dimensional framework with specific hydrogen bond donor and acceptor sites, crucial for interaction with the ATP-binding pocket of various kinases.
Derivatives of related structures like pyrido[2,3-d]pyrimidines have shown potent inhibition of tyrosine kinases, acting as ATP-competitive inhibitors[3]. The exploration of the pyrido[3,2-b]oxazine core is therefore a logical progression in the search for novel inhibitors with improved potency and selectivity. This guide will focus on understanding how modifications to this core can influence its interaction with biological targets.
The Strategic Importance of the gem-Dimethyl Group
The presence of a gem-dimethyl group at the 2-position of the oxazinone ring is a deliberate and significant structural feature. Far from being a simple steric element, the gem-dimethyl moiety is a well-established tool in medicinal chemistry for enhancing a molecule's pharmacological profile[4][5][6].
Conformational Rigidity and Entropy
The Thorpe-Ingold effect, or gem-dimethyl effect, posits that these bulky groups can restrict the conformational flexibility of the ring system[7]. This pre-organization of the molecule into a bioactive conformation can lead to a more favorable entropic contribution upon binding to its target, thereby increasing binding affinity.
Metabolic Stability and Pharmacokinetics
The quaternary carbon introduced by the gem-dimethyl group is often resistant to metabolic oxidation, a common pathway for drug degradation. This can lead to improved metabolic stability and a longer in vivo half-life, key attributes for a successful drug candidate[5].
Lipophilicity and Solubility
The methyl groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and systemic distribution. The incorporation of the gem-dimethyl group provides a strategic way to modulate these properties[5].
The Role of the 7-Bromo Substituent: A Key Interaction Point
The bromine atom at the 7-position of the pyridone ring is another critical feature that likely plays a multifaceted role in the molecule's biological activity. The introduction of halogens, particularly bromine, is a common strategy in drug design to enhance potency and modulate physicochemical properties[8][9][10][11].
Halogen Bonding: A Directional Interaction
The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein's binding site[8][9]. This directional interaction, arising from the anisotropic distribution of electron density on the bromine atom (the "sigma-hole"), can significantly contribute to the binding affinity and selectivity of the inhibitor[9].
Modulating Electronic Properties
As an electron-withdrawing group, the bromine atom can influence the electronic distribution within the aromatic ring system. This can affect the pKa of nearby functionalities and the overall reactivity of the molecule, potentially fine-tuning its interaction with the target protein.
Lipophilicity and Membrane Permeability
The introduction of a bromine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate cellular membranes and reach its intracellular target.
Proposed Structure-Activity Relationship (SAR) Exploration
Based on the analysis of its constituent parts, a hypothetical SAR exploration for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one can be proposed. The following diagram illustrates the key regions of the molecule where modifications could be systematically explored to probe and optimize its biological activity.
Caption: Key regions for SAR modification on the core scaffold.
Quantitative Data Summary
| Modification Site | Proposed Change | Expected Impact on Activity | Rationale |
| Region 1 (7-Position) | Br → Cl | Potentially maintained or slightly decreased | Smaller halogen, weaker halogen bond potential. |
| Br → I | Potentially increased | Larger halogen, stronger halogen bond potential. | |
| Br → CF₃ | Potentially maintained or increased | Strong electron-withdrawing group, increased lipophilicity. | |
| Br → H | Likely decreased | Loss of halogen bond and lipophilic contribution. | |
| Region 2 (2-Position) | gem-Dimethyl → Cyclopropyl | Potentially maintained or increased | Maintains rigidity, alters lipophilicity and vector space. |
| gem-Dimethyl → H, H | Likely decreased | Increased conformational flexibility, potential metabolic liability. | |
| Region 3 (4-Position) | N-H → N-CH₃ | Potentially decreased | Loss of key hydrogen bond donor interaction. |
| N-H → N-Acyl | Potentially decreased | Steric hindrance and altered electronic properties. | |
| Region 4 (Core) | Pyrido[3,2-b]oxazinone → Pyrido[2,3-d]pyrimidinone | Activity profile may shift | Altered H-bond pattern and geometry. |
Experimental Protocols for SAR Elucidation
To validate the hypothesized SAR, a systematic experimental approach is necessary. The following protocols outline key experiments for synthesizing analogs and evaluating their biological activity.
General Synthetic Scheme
The synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its analogs would likely proceed through a multi-step sequence starting from a substituted 2-aminopyridine. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for analog synthesis.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of relevant kinases.
Methodology:
-
Kinase Selection: Choose a panel of kinases based on the therapeutic target of interest (e.g., receptor tyrosine kinases like EGFR, VEGFR; or serine/threonine kinases like MAPK, CDK)[12][13].
-
Assay Format: Employ a suitable assay format, such as a mobility shift assay, fluorescence polarization, or a luminescence-based assay (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, combine the kinase, substrate (peptide or protein), and ATP at a concentration near its Km.
-
Incubation: Add the test compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the chosen assay format's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in relevant cancer cell lines.
Methodology:
-
Cell Line Selection: Choose cancer cell lines that are known to be dependent on the target kinase for survival and proliferation.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The scaffold of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one holds significant promise for the development of novel kinase inhibitors. The strategic placement of the gem-dimethyl group and the bromine substituent provides a solid foundation for achieving high potency and favorable pharmacokinetic properties. The proposed SAR framework and experimental protocols in this guide offer a roadmap for the systematic optimization of this lead structure.
Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate the hypotheses presented herein. Furthermore, co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further rational drug design efforts. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, will also be instrumental in refining the SAR and predicting the activity of novel designs[14][15]. Through a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this exciting new scaffold can be realized.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Leveraging the Rigid Architecture of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for Advanced PROTAC Linker Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The chemical linker connecting the protein of interest (POI) ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] While early designs frequently employed flexible alkyl and polyethylene glycol (PEG) chains, the field is increasingly recognizing the advantages of conformationally restricted linkers.[3][] This guide details the strategic application of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a rigid heterocyclic scaffold, in the design of next-generation PROTACs. We provide the scientific rationale for its use, detailed protocols for its incorporation into a PROTAC synthesis workflow, and discuss its potential to enhance key drug-like properties.
The Rationale for Rigid Linkers in PROTAC Design
The linker is not a passive spacer but an active contributor to the PROTAC's biological activity.[2] Its primary role is to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][5] The linker's length, composition, and rigidity dictate the relative orientation of the two proteins, profoundly influencing degradation efficiency.[6]
Limitations of Flexible Linkers: Flexible linkers, such as simple alkyl or PEG chains, are synthetically accessible and allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a ternary complex.[1][2] However, this high degree of flexibility comes with significant drawbacks:
-
Entropic Penalty: A large conformational freedom leads to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1][2]
-
Suboptimal Physicochemical Properties: Long, flexible linkers often contribute to high molecular weight and lipophilicity, leading to poor solubility and cell permeability, properties that are challenging for oral bioavailability.[7]
-
Uncontrolled Conformation: The PROTAC may adopt conformations in solution that are non-productive for ternary complex formation or that expose polar surface areas, hindering membrane transit.[]
Advantages of Rigid Linkers: Incorporating rigid structural motifs, such as the pyrido-oxazinone scaffold, addresses many of these limitations.[9]
-
Conformational Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[1]
-
Improved Selectivity: By restricting the available conformational space, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving selectivity.[1]
-
Enhanced Permeability and Pharmacokinetics: Rigid linkers can facilitate the adoption of folded conformations that shield polar surface area, which has been correlated with higher cell permeability.[7][10] This structural control can lead to improved drug-like properties, moving PROTACs closer to the traditional "rule of five" chemical space.[3][11]
Physicochemical Profile: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This compound is an attractive building block for PROTAC linker design due to its unique combination of rigidity and synthetic versatility.[12]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Utilization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Synthetic Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with CAS Number 894852-01-8, is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its unique fused ring structure, combining a pyridine and an oxazinone moiety, coupled with a strategically placed bromine atom, renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides detailed protocols and expert insights into the application of this compound, particularly in the development of kinase inhibitors and other therapeutic agents.[2][3] The bromine atom at the 7-position serves as a highly effective synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore and optimize biological activity.[4][5]
The pyridyloxazinone core is a recognized privileged scaffold in kinase inhibitor design, capable of forming key interactions within the ATP-binding site of various kinases.[6][7][8] By modifying the 7-position, researchers can fine-tune the steric and electronic properties of the molecule to achieve desired potency and selectivity against specific kinase targets.[6][7] This document will detail the synthesis of the starting material and provide robust protocols for its derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Starting Material: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
The synthesis of the title compound can be achieved from commercially available starting materials. A plausible and efficient route is outlined below, adapted from procedures for similar heterocyclic systems.
Protocol 1: Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol describes a two-step synthesis starting from 2-amino-5-bromopyridine.
Step 1: Synthesis of 2-(2-bromo-2-methylpropanamido)-5-bromopyridine
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add 2-bromo-2-methylpropanoyl bromide (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(2-bromo-2-methylpropanamido)-5-bromopyridine.
Step 2: Intramolecular Cyclization to form 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the 7-position of the pyridyloxazinone core is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[1][9]
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups.[9][10][11] This is particularly valuable in kinase inhibitor synthesis for probing interactions with the hydrophobic regions of the ATP-binding site.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq), the boronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst and any additional ligand.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, and base is crucial for efficient coupling, especially with electron-deficient heterocyclic halides.[4][12]
| Parameter | Recommendation | Justification |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Effective for a broad range of substrates. |
| Ligand | SPhos or XPhos for challenging couplings | Bulky, electron-rich phosphine ligands can improve catalytic activity. |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | Dioxane/H₂O or Toluene | The choice of solvent can influence solubility and reaction rate. |
B. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, introducing an alkynyl moiety.[13][14][15] This functional group can act as a rigid linker or be further elaborated, providing access to a diverse range of chemical space.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Materials:
-
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) and the terminal alkyne in the chosen solvent, add the base.
-
Degas the mixture with an inert gas for 15-30 minutes.
-
Add the palladium catalyst and CuI.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Rationale and Mechanistic Insight: The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while a co-catalytic copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[13][16] The amine base is crucial as it neutralizes the HBr formed and also serves as the solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination.[13]
| Parameter | Recommendation | Justification |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A standard and effective catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI | Essential for the classical Sonogashira mechanism. |
| Base | Et₃N or DIPA | Acts as both a base and a solvent. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants. |
C. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of primary and secondary amines.[1][17][18] This is a key transformation for synthesizing compounds that can act as hydrogen bond donors or acceptors, which is critical for kinase inhibition.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like SPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried reaction vessel, combine the palladium pre-catalyst, the ligand, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale and Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[1][19]
| Parameter | Recommendation | Justification |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Xantphos or SPhos | Bulky ligands that promote efficient C-N bond formation. |
| Base | NaOt-Bu or K₃PO₄ | Strong bases required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary. |
Applications in Kinase Inhibitor Drug Discovery
The pyridyloxazinone scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The ability to diversify the 7-position through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR). For instance, introducing aromatic or heteroaromatic groups via Suzuki-Miyaura coupling can lead to compounds that target the hinge region and hydrophobic pocket of kinases. The installation of amine functionalities through Buchwald-Hartwig amination can provide crucial hydrogen bonding interactions. The alkynyl groups introduced by Sonogashira coupling can serve as rigid linkers to other pharmacophoric elements.
Conclusion
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new kinase inhibitors. The key to success lies in the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, to achieve optimal yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the In Vitro Assay Development of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Abstract: The evaluation of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery and development.[1] This document provides a comprehensive, tiered framework for the initial in vitro characterization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound identified as a key intermediate in the synthesis of potential kinase inhibitors.[2] We present a logical, field-proven progression of assays, beginning with essential physicochemical characterization, moving to broad cellular impact, and culminating in specific target-class and cell-based target engagement studies. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Tiered Approach
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one belongs to a chemical class with potential applications in medicinal chemistry, notably as a scaffold for kinase inhibitors.[2] When approaching a novel compound with a putative but unconfirmed mechanism of action, a systematic, multi-tiered approach is critical. This strategy de-risks the research program by ensuring that fundamental properties like solubility and stability are understood before investing in complex biological screens. It also allows experimental findings to guide subsequent steps, creating an efficient and logical discovery cascade.
The workflow presented here follows a standard drug discovery path:
-
Foundational Assays: Assess physicochemical properties to ensure compound integrity and suitability for biological testing.
-
Tier 1 Screening: Determine general cellular toxicity to establish a therapeutic window.
-
Tier 2 Screening: Investigate the putative target class (kinases) using biochemical assays.
-
Tier 3 Screening: Validate biochemical hits in a more physiologically relevant cellular context.
This structured methodology ensures that each step builds upon validated data from the previous one, a hallmark of rigorous preclinical research.[3]
Caption: Tiered workflow for in vitro characterization.
Part 1: Foundational Physicochemical Characterization
Rationale: A compound's solubility and stability are critical determinants of its behavior in any biological assay.[4] Poor solubility can lead to compound precipitation, causing false-positive or false-negative results, while instability can result in a lower effective concentration than intended. These assays are essential prerequisites for all subsequent biological testing.
Protocol 1.1: Kinetic Solubility Assessment by Nephelometry
Principle: This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. The precipitation is detected by light scattering (nephelometry).[5] This assay mimics the conditions of many in vitro screens where compounds are diluted from DMSO stocks.[4]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in 100% DMSO.
-
Plate Preparation: In a clear-bottom 96-well or 384-well plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well to achieve a 100 µM compound concentration and 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a nephelometer to measure light scattering units.
-
Data Analysis: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline of the buffer/DMSO control.
Protocol 1.2: Aqueous Stability Assessment by HPLC
Principle: This assay determines the stability of the compound over time in the buffer and media that will be used for subsequent biological assays. The concentration of the parent compound is monitored by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Solution Preparation: Prepare a 10 µM solution of the compound in both PBS (pH 7.4) and the relevant cell culture medium (e.g., DMEM + 10% FBS) from the 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.1%.
-
Time Points: Aliquot the solutions for analysis at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubation: Incubate the aliquots under the conditions of the planned biological assay (e.g., 37°C, 5% CO₂).
-
Sample Quenching: At each time point, stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Centrifuge to clarify the supernatant.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method with UV detection to quantify the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining relative to the T=0 time point. A compound is generally considered stable if >90% remains after 24-48 hours.
Data Summary Table for Physicochemical Properties
| Parameter | Assay | Conditions | Result | Implication for Biological Assays |
|---|---|---|---|---|
| Kinetic Solubility | Nephelometry | PBS, pH 7.4, 2 hr @ RT | e.g., 75 µM | Maximum reliable screening concentration. |
| Stability | HPLC-UV | PBS, pH 7.4, 37°C, 24 hr | e.g., 98% remaining | Compound is stable under typical biochemical assay conditions. |
| Stability | HPLC-UV | DMEM + 10% FBS, 37°C, 48 hr | e.g., 92% remaining | Compound is stable for multi-day cell-based assays. |
Part 2: Tier 1 Screening - General Cytotoxicity
Rationale: Before assessing a specific mechanism of action, it is crucial to determine the concentrations at which the compound exhibits general cytotoxicity.[6] This allows for the differentiation between targeted anti-proliferative effects and non-specific toxicity. The widely-used CellTiter-Glo® Luminescent Cell Viability Assay provides a robust method for this purpose.
Protocol 2.1: Cell Viability Assessment (CellTiter-Glo®)
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.[7] It is a highly sensitive, single-addition lytic assay suitable for high-throughput screening.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or a line relevant to kinase inhibitor studies like HCT116) in a white-walled, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in cell culture medium, starting from the maximum soluble concentration determined in Part 1.
-
Dosing: Remove the old medium and add 100 µL of the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and media-only control (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Part 3: Tier 2 Screening - Biochemical Target Class Assay
Rationale: Based on the compound's origin as a kinase inhibitor intermediate, the most logical next step is to screen it against a panel of kinases to identify specific targets.[2] While broad panel screening is often outsourced, it is essential to have an in-house biochemical assay to validate hits and perform further characterization.[8] The ADP-Glo™ Kinase Assay is a universal platform suitable for nearly any kinase.[9]
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 3.1: Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is detected using a luciferase/luciferin reaction. The light output is directly proportional to kinase activity. Inhibition of the kinase results in a lower signal.
Methodology (Example for a hypothetical hit, Kinase X):
-
Reagent Preparation: Prepare Kinase Reaction Buffer, Kinase X enzyme, its specific substrate, and ATP at optimal concentrations (determined during assay development).
-
Compound Plating: In a 384-well low-volume white plate, dispense the test compound at various concentrations. Include positive (no kinase) and negative (vehicle, 100% activity) controls.
-
Kinase Reaction: Add the kinase/substrate mixture to the wells, followed by the ATP solution to initiate the reaction.
-
Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot percent inhibition versus compound concentration. Fit the data to determine the biochemical IC₅₀ value. For robust high-throughput screens, the Z'-factor should be consistently > 0.5.[10]
Part 4: Tier 3 Screening - Cell-Based Target Engagement
Rationale: A positive result in a biochemical assay demonstrates that the compound can inhibit the target enzyme, but it does not prove it does so within the complex environment of a living cell.[7] A cell-based target engagement assay is required to confirm that the compound can cross the cell membrane, engage the target, and inhibit its downstream signaling.[11]
Protocol 4.1: Phospho-Protein Western Blot
Principle: If Kinase X phosphorylates a known downstream substrate (Substrate Y), then inhibiting Kinase X should lead to a decrease in the level of phosphorylated Substrate Y (p-Substrate Y). This change can be quantified by Western blot using a phospho-specific antibody.
Methodology:
-
Cell Culture and Treatment: Plate cells known to have an active Kinase X signaling pathway. Once confluent, starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the compound for a defined period (e.g., 2 hours).
-
Pathway Stimulation: If required, stimulate the pathway with a known agonist to induce phosphorylation of Substrate Y.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for p-Substrate Y overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Substrate Y signal to the total Substrate Y signal for each sample. Plot the normalized phospho-signal against compound concentration to determine the cellular IC₅₀.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Biochemical Assay Development | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. criver.com [criver.com]
Application Note: A Modular Approach to PROTAC Synthesis Utilizing the Versatile 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Building Block
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2] The synthesis of PROTACs, however, is often a complex, multi-step process that can impede the rapid exploration of structure-activity relationships. This application note details a modular and highly efficient synthetic strategy centered on the use of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one , a versatile building block. We present detailed protocols for its incorporation into a final PROTAC molecule through robust chemical transformations, including palladium-catalyzed cross-coupling and copper-catalyzed click chemistry, enabling researchers to accelerate the discovery and development of novel protein degraders.
Introduction: The PROTAC Revolution
Conventional small-molecule drugs typically function by inhibiting the activity of a target protein, an approach that requires binding to a functional active site.[1] This leaves a significant portion of the proteome, including scaffolding and regulatory proteins, largely "undruggable."[2] PROTAC technology circumvents this limitation by co-opting the cell's natural protein disposal machinery.[3]
The Tripartite Structure of PROTACs
PROTACs are comprised of three distinct chemical moieties covalently joined together:
-
A "Warhead" Ligand: Binds to the protein of interest (POI).
-
An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][4]
-
A Chemical Linker: Connects the two ligands, and its length and composition are critical for the efficacy of the PROTAC.[5][]
Mechanism of Action
A PROTAC molecule acts as a molecular bridge, inducing the formation of a transient ternary complex between the POI and the E3 ligase.[7][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] A key advantage of this process is its catalytic nature; after the POI is degraded, the PROTAC is released and can mediate further degradation cycles, allowing for potent effects at low concentrations.[3]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
Introduction: Characterizing a Novel Class of Bioactive Small Molecules
The 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising heterocyclic structure in modern drug discovery. Derivatives of this parent molecule are being investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1] Oxazine derivatives, in general, are a significant class of heterocyclic compounds that have garnered considerable interest due to their diverse biological activities.[2] The successful development of these compounds into clinical candidates necessitates a comprehensive understanding of their cellular effects. Cell-based assays are fundamental in this process, offering insights into a compound's mechanism of action, cytotoxicity, and overall therapeutic potential in a biologically relevant context.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the biological activity of novel 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. The protocols herein are designed to be robust and self-validating, providing a solid foundation for preclinical evaluation.
Initial Screening: Assessing General Cytotoxicity with the MTT Assay
A primary step in evaluating any new chemical entity is to determine its effect on cell viability. The MTT assay is a widely-used, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[7]
Principle of the MTT Assay
Metabolically active cells with intact mitochondrial function will cleave the tetrazolium ring of MTT, resulting in the formation of formazan. The amount of formazan produced is directly proportional to the number of living cells.[6] By dissolving these crystals in an organic solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed approximately 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. For the vehicle control, add medium containing the same final concentration of DMSO as the highest compound concentration.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 150 µL of the solubilization solution to each well.[7] Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results are typically plotted as a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Table 1: Hypothetical MTT Assay Results for a Derivative
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.10 | 0.06 | 88.0% |
| 5 | 0.85 | 0.05 | 68.0% |
| 10 | 0.63 | 0.04 | 50.4% |
| 25 | 0.35 | 0.03 | 28.0% |
| 50 | 0.15 | 0.02 | 12.0% |
| 100 | 0.08 | 0.01 | 6.4% |
From this data, the IC50 value is estimated to be approximately 10 µM.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a distinct process from necrosis, which is typically caused by acute injury. The Annexin V assay is a standard flow cytometry-based method for detecting apoptosis.[8]
Principle of the Annexin V Assay
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9][10] Annexin V is a protein with a high affinity for PS in the presence of Ca2+.[9] By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells can be identified. Propidium Iodide (PI) or 7-AAD is used as a counterstain to identify necrotic or late-stage apoptotic cells, as it can only enter cells that have lost membrane integrity.[8]
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
6-well plates
-
Selected cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the 7-bromo-2,2-dimethyl derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells (by gentle trypsinization). Combine them and centrifuge at 500 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[10]
Data Presentation
Flow cytometry data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants representing the different cell populations.
Table 2: Hypothetical Apoptosis Assay Results
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2% | 2.5% | 1.8% | 0.5% |
| Compound (10 µM) | 45.8% | 35.1% | 15.6% | 3.5% |
| Compound (25 µM) | 20.1% | 48.9% | 28.3% | 2.7% |
These results suggest the compound induces cell death primarily through apoptosis in a dose-dependent manner.
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Compounds that inhibit cell growth may do so by causing cell cycle arrest at specific checkpoints. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide valuable mechanistic insights. Propidium iodide (PI) staining is a common method for this analysis.[13][14]
Principle of Cell Cycle Analysis with PI
PI is a fluorescent intercalating agent that stains DNA.[14] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15]
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are replicating their DNA, so they have an intermediate DNA content between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content.
Because PI also stains RNA, treatment with RNase is necessary to ensure specific DNA staining.[14]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
6-well plates
-
Selected cell line
-
Test compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[16]
-
RNase A solution (100 µg/mL in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvesting: Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.[15]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[15]
-
Incubation: Incubate the cells on ice for at least 30 minutes.[13] (Cells can be stored at 4°C for several weeks at this stage).[15]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Wash the pellet twice with PBS.[15]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[15][16]
-
PI Staining: Add 400 µL of PI staining solution and mix well.[15][16]
-
Analysis: Analyze the samples by flow cytometry. Collect data for at least 10,000 events and use cell cycle analysis software to quantify the percentage of cells in each phase.
Table 3: Hypothetical Cell Cycle Analysis Results
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4% | 20.1% | 14.5% |
| Compound (10 µM) | 35.2% | 15.8% | 49.0% |
| Compound (25 µM) | 22.1% | 10.5% | 67.4% |
These results indicate that the compound induces cell cycle arrest at the G2/M phase in a dose-dependent manner.
Investigating a Potential Mechanism of Action: NF-κB Signaling Pathway
Given that many kinase inhibitors impact inflammatory signaling pathways, investigating the effect of a novel compound on the NF-κB (Nuclear Factor-Kappa B) pathway is a relevant step.[17] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[18] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB inhibitor proteins.[19] Upon stimulation (e.g., by TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[20]
Principle of an NF-κB Reporter Assay
A common method to measure NF-κB activity is a reporter gene assay. In this system, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB response elements.[19] If the compound inhibits the NF-κB pathway, the translocation of NF-κB to the nucleus will be blocked, leading to a decrease in reporter gene expression and a reduced luminescent signal upon stimulation.
Signaling Pathway Diagram: Canonical NF-κB Activation
Caption: Simplified canonical NF-κB signaling pathway.
Protocol Outline: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.
-
Incubation: Allow 24 hours for gene expression.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 7-bromo-2,2-dimethyl derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle controls.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the initial cellular characterization of novel 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. By systematically assessing cytotoxicity, mode of cell death, effects on cell cycle progression, and impact on key signaling pathways like NF-κB, researchers can efficiently profile new compounds. This multi-assay approach is crucial for identifying promising lead candidates and elucidating their mechanisms of action, thereby accelerating the drug discovery and development process.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. ijpsr.info [ijpsr.info]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. raybiotech.com [raybiotech.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Abstract
This document provides a comprehensive experimental guide for the palladium-catalyzed cross-coupling of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, and its functionalization is of significant interest for the development of novel therapeutic agents, particularly kinase inhibitors[1]. This guide details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers a robust starting point for the synthesis of diverse derivatives. The protocols are grounded in established methodologies for similar heteroaromatic systems and are designed to be both reliable and adaptable.
Introduction: The Strategic Importance of the Pyrido[3,2-b]oxazinone Core
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a key building block in modern drug discovery. The strategic placement of a bromine atom at the 7-position provides a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The ability to append various aryl, heteroaryl, amino, and alkynyl moieties allows for the systematic exploration of the chemical space around this scaffold, enabling the fine-tuning of pharmacological properties. This guide is intended for researchers and scientists in drug development, offering detailed, field-proven insights into the practical execution of these critical transformations.
Overview of Key Coupling Strategies
The C(sp²)-Br bond at the 7-position of the pyridyloxazinone ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired functionality to be introduced. This guide focuses on three of the most powerful and widely used methods:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The following sections provide detailed protocols for each of these transformations. It is important to note that while these protocols are based on well-established procedures for similar heterocyclic systems[2][3][4][5][6], optimization for this specific substrate may be necessary to achieve maximum yields.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.
-
Anhydrous Solvents: Anhydrous solvents are crucial for the success of these reactions. Solvents should be appropriately dried and degassed prior to use.
-
Reagent Quality: The quality of the palladium catalyst, ligands, bases, and coupling partners will significantly impact the reaction outcome. Use high-purity reagents from reputable suppliers.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents[2][3][4][7].
Reaction Scheme:
Protocol:
-
To an oven-dried Schlenk flask, add 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (see Table 1).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst and ligand (see Table 1) to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | - | XPhos (5 mol%) |
| Base | 2M aq. Na₂CO₃ (3.0 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane | Toluene/H₂O (10:1) |
| Temperature | 90-100 °C | 100-110 °C |
| Time | 8-16 h | 12-24 h |
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides[5][6].
Reaction Scheme:
Protocol:
-
To an oven-dried Schlenk tube, add 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), the palladium precatalyst, and the ligand (see Table 2).
-
Add the base to the tube.
-
The tube is sealed with a septum, evacuated, and backfilled with an inert gas (three cycles).
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.). For solid amines, they can be added in step 1.
-
The reaction is heated in a preheated oil bath at the specified temperature with vigorous stirring.
-
After the reaction is complete, it is cooled to room temperature.
-
The reaction mixture is filtered through a pad of celite, washing with an appropriate organic solvent.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines) |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | BINAP (4 mol%) |
| Base | NaOt-Bu (1.4 equiv.) | Cs₂CO₃ (1.5 equiv.) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100-110 °C | 100-110 °C |
| Time | 12-24 h | 16-24 h |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to a diverse range of functionalized alkynes[8][9][10].
Reaction Scheme:
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst (see Table 3).
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.
-
The reaction is stirred at the indicated temperature and monitored for completion.
-
Once complete, the reaction is cooled to room temperature.
-
The mixture is filtered through celite to remove catalyst residues, washing with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition A | Condition B (Copper-Free) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Co-catalyst/Ligand | CuI (4-10 mol%) | XPhos (4 mol%) |
| Base | Triethylamine (2-3 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | THF or DMF | 1,4-Dioxane |
| Temperature | Room Temp. to 60 °C | 80-100 °C |
| Time | 4-12 h | 12-24 h |
Workflow and Mechanistic Diagrams
To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Experimental Workflow:
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality reagents- Incorrect base or temperature | - Use a fresh batch of catalyst and ligands- Ensure rigorous inert atmosphere techniques- Use high-purity, dry reagents and solvents- Screen different bases and optimize temperature |
| Formation of Side Products | - Proto-debromination (loss of Br)- Homocoupling of the boronic acid | - Use a less polar solvent- Ensure slow addition of the boronic acid- Lower the reaction temperature |
| Difficult Purification | - Co-elution of product and byproducts- Residual catalyst | - Optimize chromatography conditions (solvent gradient, different stationary phase)- Use a metal scavenger resin prior to chromatography |
Conclusion
The protocols outlined in this guide provide a solid foundation for the successful derivatization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. By leveraging these powerful synthetic tools, researchers can efficiently generate a wide array of novel analogs for biological evaluation, accelerating the pace of drug discovery and development.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. scirp.org [scirp.org]
Application Notes and Protocols for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Novel Chemical Probe for Myeloperoxidase
Introduction: Unveiling a Novel Modulator of Myeloperoxidase
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, primarily found in the azurophilic granules of neutrophils.[1][2][3] Upon activation at sites of inflammation, neutrophils release MPO, which catalyzes the production of potent reactive oxidants, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[2][4][5] While essential for microbial defense, aberrant or excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including atherosclerosis, cardiovascular disease, neurodegenerative disorders, and certain cancers.[1][4] This has rendered MPO a significant therapeutic target for the development of novel anti-inflammatory agents.
This document provides a detailed guide to the use of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one , a novel chemical entity identified as a potential inhibitor of MPO. These application notes are designed for researchers, scientists, and drug development professionals interested in characterizing the inhibitory potential of this compound and utilizing it as a chemical probe to investigate the role of MPO in biological systems.
Mechanism of Action: Interrogating the Myeloperoxidase Catalytic Cycle
The canonical function of MPO is its halogenation cycle, which is responsible for the production of microbicidal hypohalous acids.[2] The enzyme also possesses a peroxidase cycle, through which it can oxidize a variety of substrates.[6] Understanding this dual functionality is critical when characterizing potential inhibitors.
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is hypothesized to interfere with the catalytic activity of MPO. The precise mechanism of inhibition (e.g., reversible, irreversible, competitive) for this compound is a key area of investigation. The protocols outlined below are designed to elucidate this mechanism and quantify the compound's potency.
Caption: Myeloperoxidase (MPO) catalytic cycles and potential points of inhibition.
Quantitative Data Summary (Hypothetical)
The following table is presented as a template for summarizing the key quantitative parameters that should be determined for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one through the execution of the protocols described herein.
| Parameter | Assay Type | Value | Notes |
| IC₅₀ (Chlorination) | In Vitro MPO Chlorination Assay | TBD | Potency against HOCl production. |
| IC₅₀ (Peroxidation) | In Vitro MPO Peroxidation Assay | TBD | Potency against substrate oxidation. |
| Mechanism of Inhibition | Enzyme Kinetics | TBD | e.g., Reversible, Irreversible, Competitive. |
| Cellular Potency (EC₅₀) | Neutrophil MPO Activity Assay | TBD | Efficacy in a cellular context. |
| Selectivity | Counter-screening Assays | TBD | Specificity against other peroxidases. |
Experimental Protocols
Protocol 1: In Vitro Myeloperoxidase Chlorination Activity Assay
This protocol is designed to determine the direct inhibitory effect of the test compound on the chlorination activity of purified MPO.
References
- 1. Neutrophil myeloperoxidase is a potent and selective inhibitor of mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel bis-arylalkylamines as myeloperoxidase inhibitors: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 6. nwlifescience.com [nwlifescience.com]
In Vivo Applications of Pyrido[3,2-b]oxazin-3-one Based Compounds: A Guide for Kinase Inhibitor Development
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential in vivo applications of compounds based on the 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. While direct in vivo studies on this specific compound are not extensively published, its role as a key intermediate in the synthesis of kinase inhibitors offers a clear trajectory for its application in drug discovery and development. This guide will, therefore, focus on the development of such compounds as kinase inhibitors, drawing insights from structurally related molecules that have progressed to clinical use.
Introduction: The Pyrido[3,2-b]oxazin-3-one Scaffold as a Privileged Structure in Kinase Inhibition
The pyrido[3,2-b]oxazin-3-one core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural rigidity and potential for diverse functionalization. Compounds incorporating this moiety are being explored for a range of therapeutic applications. Notably, the related compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, serves as a critical intermediate in the synthesis of Fostamatinib, a potent inhibitor of spleen tyrosine kinase (Syk). Fostamatinib is an FDA-approved drug for the treatment of chronic immune thrombocytopenia (ITP), highlighting the therapeutic potential of this chemical class.[1][3]
Given this precedent, this guide will focus on the in vivo application of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one based compounds as potential Syk inhibitors for the treatment of autoimmune and inflammatory diseases.
Mechanism of Action: Targeting Spleen Tyrosine Kinase (Syk)
Spleen tyrosine kinase (Syk) is a non-receptor protein tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[3] It is a crucial mediator of signal transduction downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). In autoimmune diseases like ITP, autoantibodies bind to platelets, leading to their destruction by macrophages via Fc receptor-mediated phagocytosis. By inhibiting Syk, compounds derived from the pyrido[3,2-b]oxazin-3-one scaffold can disrupt this pathological process, thereby reducing platelet destruction and restoring normal platelet counts.[3][[“]]
The active metabolite of Fostamatinib, R406, acts as an ATP-competitive inhibitor of the Syk catalytic domain.[1] This inhibition blocks downstream signaling cascades, including the NF-κB pathway, which is involved in inflammatory responses.[3] This mechanism provides a strong rationale for developing novel Syk inhibitors for a range of autoimmune and inflammatory conditions beyond ITP, such as rheumatoid arthritis and certain B-cell malignancies.[5]
Caption: Syk signaling pathway in macrophages and the inhibitory action of a test compound.
In Vivo Preclinical Development Workflow
The preclinical development of a novel pyrido[3,2-b]oxazin-3-one based Syk inhibitor involves a systematic in vivo evaluation of its pharmacokinetics, pharmacodynamics, efficacy, and safety.[6]
Caption: A typical in vivo preclinical development workflow for a kinase inhibitor.
Application Notes and Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in a relevant animal model (e.g., mice or rats).
Protocol:
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be optimized for the chosen route of administration.
-
Administration:
-
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into EDTA-coated tubes.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral Bioavailability |
Efficacy Studies in a Murine Model of Immune Thrombocytopenia (ITP)
Objective: To evaluate the efficacy of the test compound in increasing platelet counts in a mouse model of ITP.
Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Induction of ITP: Administer an anti-platelet antibody (e.g., anti-mouse CD41 monoclonal antibody) intravenously to induce rapid thrombocytopenia.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose, PO, daily)
-
Test compound (low dose, e.g., 10 mg/kg, PO, daily)
-
Test compound (high dose, e.g., 30 mg/kg, PO, daily)
-
Positive control (e.g., Fostamatinib, PO, daily)
-
-
Compound Administration: Begin treatment with the test compound 24 hours after ITP induction and continue for 7-14 days.
-
Platelet Counting: Collect blood samples via the tail vein at baseline and at regular intervals (e.g., days 3, 7, 10, 14) after ITP induction. Determine platelet counts using an automated hematology analyzer.
-
Data Analysis: Plot the mean platelet counts for each treatment group over time. Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.
Efficacy Studies in a Murine Model of Rheumatoid Arthritis (RA)
Objective: To assess the anti-inflammatory and disease-modifying effects of the test compound in a collagen-induced arthritis (CIA) mouse model.
Protocol:
-
Animal Model: Male DBA/1 mice (8-10 weeks old).
-
Induction of CIA: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.
-
Treatment Groups:
-
Vehicle control (PO, daily)
-
Test compound (e.g., 10-50 mg/kg, PO, daily)
-
Positive control (e.g., Methotrexate)
-
-
Compound Administration: Begin prophylactic or therapeutic treatment with the test compound.
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score daily.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue homogenates.
-
-
Data Analysis: Compare clinical scores, histological parameters, and biomarker levels between the treatment groups.
Table 2: Expected Outcomes in In Vivo Efficacy Studies
| Study | Model | Primary Endpoint | Expected Outcome with Effective Compound |
| ITP | Antibody-induced thrombocytopenia | Platelet count | Significant increase in platelet count compared to vehicle |
| RA | Collagen-induced arthritis | Clinical arthritis score | Reduction in disease severity and joint inflammation |
Safety and Toxicology
Objective: To evaluate the safety profile of the lead compound.
Protocol:
-
Dose Range Finding Studies: Conduct studies in rodents to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicology: Administer the compound daily for an extended period (e.g., 28 days) at multiple dose levels in two species (one rodent, one non-rodent).
-
Assessments:
-
Clinical observations and body weight measurements.
-
Hematology and clinical chemistry analysis.
-
Gross pathology and histopathology of major organs.
-
Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.
-
Conclusion
The 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting Syk. The successful clinical development of Fostamatinib provides a clear roadmap for the preclinical in vivo evaluation of new chemical entities based on this core structure. By following a systematic approach that includes robust pharmacokinetic, pharmacodynamic, efficacy, and safety studies, researchers can effectively advance these compounds towards clinical development for the treatment of a variety of autoimmune and inflammatory disorders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Application Note: Comprehensive Purity Assessment of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Introduction
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structural motif is a key component in the design of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing the purity profile is a critical step in ensuring its quality, safety, and efficacy. This application note provides a detailed guide to the analytical methods for the comprehensive purity assessment of this compound, designed for researchers, scientists, and drug development professionals.
The methodologies outlined herein are grounded in established analytical principles and are designed to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2] This document will detail the application of High-Performance Liquid Chromatography (HPLC) as the primary assay and impurity determination method, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Differential Scanning Calorimetry (DSC) as an orthogonal technique for assessing bulk purity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.[3][4]
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₉H₉BrN₂O₂ | Guides mass spectrometry analysis. |
| Molecular Weight | 257.08 g/mol | Essential for accurate quantification. |
| Structure | Contains a UV-active aromatic ring | Suitable for UV detection in HPLC. |
| Polarity | Moderately polar | Influences choice of HPLC column and mobile phase. |
| Volatility | Expected to be low | Suggests HPLC is more suitable than GC for the parent compound. |
| Thermal Stability | To be determined | Critical for developing GC and DSC methods. |
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of non-volatile, moderately polar organic molecules like 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The method described below is designed to separate the main component from potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen as the workhorse for RP-HPLC due to its broad applicability for moderately polar to non-polar compounds.[3] Phenyl and Pentafluorophenyl (PFP) columns are presented as alternatives, offering different selectivity for aromatic and halogenated compounds through π-π interactions.[5]
-
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The addition of a small percentage of trifluoroacetic acid (TFA) or formic acid helps to improve peak shape and resolution by protonating silanol groups on the stationary phase and suppressing the ionization of the analyte.[5][6]
-
Detector: A Diode Array Detector (DAD) is selected to allow for the simultaneous monitoring of multiple wavelengths and to perform peak purity analysis, which is a key aspect of method validation.[1]
Experimental Workflow for HPLC Analysis
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 4. onyxipca.com [onyxipca.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the synthesis, addressing common challenges through a structured troubleshooting framework. Our goal is to explain the causality behind experimental choices, ensuring you can not only execute the synthesis but also effectively diagnose and resolve issues as they arise.
The target molecule, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors for cancer therapy[1]. Its robust synthesis is critical for advancing drug discovery programs.
Synthesis Overview: A Two-Step Approach
The most common and reliable route to 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one involves a two-step sequence starting from the commercially available 2-amino-4-bromopyridine. This strategy prioritizes the formation of the heterocyclic core, followed by the installation of the gem-dimethyl group.
References
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis and optimization of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.
Introduction to the Synthesis
The synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic approach involves the initial construction of the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core, followed by a selective bromination at the 7-position. Understanding the nuances of each step is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core?
A common and commercially available starting material is 2-amino-3-hydroxypyridine. This compound provides the necessary pyridine ring and the ortho-amino and hydroxyl functionalities required for the subsequent cyclization to form the oxazinone ring.
Q2: What is the most effective method for introducing the dimethyl-lactone functionality?
The introduction of the 2,2-dimethyl-3-oxo moiety is typically achieved through a reaction with ethyl 2-bromo-2-methylpropanoate in the presence of a suitable base. The base is crucial for the deprotonation of both the hydroxyl and amino groups of the 2-amino-3-hydroxypyridine, facilitating the initial N-alkylation followed by an intramolecular O-acylation to form the lactone ring.
Q3: What are the recommended conditions for the bromination step?
For the selective bromination at the 7-position of the pyridoxazinone ring, N-Bromosuccinimide (NBS) is a highly effective and commonly used reagent.[2] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), at room temperature.[2] The use of DMF helps to dissolve the starting material and facilitates the electrophilic aromatic substitution reaction.
Q4: What is the expected yield for this synthesis?
With optimized conditions, the overall yield for the two-step synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one can be in the range of 60-75%. However, this is highly dependent on the purity of the starting materials, the precise control of reaction parameters, and the efficiency of the purification steps.
Q5: What are the key safety precautions to consider during this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Ethyl 2-bromo-2-methylpropanoate: This is a corrosive and lachrymatory compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a skin and eye irritant and can be absorbed through the skin. Ensure proper ventilation and use appropriate PPE.
-
General Precautions: As with all chemical syntheses, it is essential to wear appropriate PPE, including a lab coat, safety glasses, and gloves. All reactions should be performed in a fume hood.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Problem 1: Low or No Yield of the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Intermediate
Potential Causes and Solutions:
-
Ineffective Base: The choice and amount of base are critical for the cyclization reaction.
-
Troubleshooting Step: If using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of both the hydroxyl and amino groups.
-
Rationale: Incomplete deprotonation can lead to a mixture of N-alkylated and O-alkylated products, with the desired cyclization being inefficient.
-
-
Reaction Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently.
-
Troubleshooting Step: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The intramolecular cyclization has an activation energy barrier that needs to be overcome. Higher temperatures can provide the necessary energy for the reaction to proceed at a reasonable rate.
-
-
Purity of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine or ethyl 2-bromo-2-methylpropanoate can interfere with the reaction.
-
Troubleshooting Step: Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. If necessary, purify the starting materials before use.
-
Rationale: Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway.
-
Problem 2: Incomplete Bromination or Formation of Multiple Brominated Products
Potential Causes and Solutions:
-
Insufficient NBS: The stoichiometry of NBS is crucial for complete bromination at the 7-position.
-
Troubleshooting Step: Increase the molar equivalents of NBS incrementally (e.g., from 1.1 to 1.3 equivalents) and monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: While a slight excess of NBS is often used to drive the reaction to completion, an insufficient amount will result in unreacted starting material.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Troubleshooting Step: Extend the reaction time and monitor the disappearance of the starting material by TLC.
-
Rationale: Electrophilic aromatic substitutions can sometimes be slow, and allowing for a longer reaction time can lead to higher conversion.
-
-
Formation of Di-brominated Products: Using a large excess of NBS or elevated temperatures can lead to over-bromination.
-
Troubleshooting Step: Carefully control the stoichiometry of NBS (use no more than 1.1-1.2 equivalents). Maintain the reaction at room temperature.
-
Rationale: The pyridoxazinone ring has multiple positions that can be brominated. The 7-position is electronically activated, making it the most likely site for the first bromination. However, under forcing conditions, further bromination can occur.
-
Problem 3: Difficulty in Purifying the Final Product
Potential Causes and Solutions:
-
Residual Starting Material or Reagents: The crude product may contain unreacted starting material or by-products from the bromination reaction.
-
Troubleshooting Step: A thorough aqueous workup is essential to remove water-soluble impurities. Washing the organic layer with a sodium thiosulfate solution can help to quench any remaining NBS.
-
Rationale: Succinimide, the by-product of the NBS reaction, is water-soluble and can be removed during the workup.
-
-
Ineffective Crystallization: The choice of solvent for recrystallization is critical for obtaining a pure product.
-
Troubleshooting Step: If the product fails to crystallize or oils out, perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Common solvent systems for similar heterocyclic compounds include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Rationale: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Persistent Impurities: Some impurities may co-crystallize with the product.
-
Troubleshooting Step: If recrystallization is insufficient, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.
-
Rationale: Column chromatography provides a higher degree of separation based on the differential adsorption of the components of the mixture to the stationary phase.
-
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Amino-3-hydroxypyridine | Provides the core pyridine structure. |
| Reagent | Ethyl 2-bromo-2-methylpropanoate | Source of the dimethyl-lactone ring. |
| Base | Sodium Hydride (NaH) | Ensures complete deprotonation for efficient cyclization. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent that dissolves reactants well. |
| Temperature | Reflux (approx. 66°C) | Provides sufficient energy for the reaction. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
Table 2: Recommended Reaction Conditions for the Bromination Step
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | The substrate for bromination. |
| Reagent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent.[2] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that facilitates the reaction.[2] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and selectivity. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF under a nitrogen atmosphere, add 2-amino-3-hydroxypyridine (1.0 eq.) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) dropwise at 0°C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Dissolve 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.) in DMF.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Visualizations
Caption: Synthetic workflow for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
References
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one solubility and stability issues
Technical Support Center: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 4, 2026
Welcome to the technical support guide for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical guidance on the solubility and stability challenges associated with this compound. As this is a novel research chemical, comprehensive data is not always publicly available; therefore, this guide synthesizes information from related chemical classes with fundamental chemical principles to empower you to succeed in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and properties of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Q1: What are the primary structural features of this compound that influence its properties?
A1: Understanding the molecule's structure is key to predicting its behavior. There are three main regions to consider:
-
The Pyrido-oxazinone Core: This heterocyclic system is relatively polar but contains an embedded carbamate ester linkage. This functional group is known to be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the opening of the oxazine ring[1][2].
-
The Dimethyl Group: The gem-dimethyl group on the oxazine ring sterically hinders the approach of nucleophiles to the adjacent carbonyl group, potentially increasing its hydrolytic stability compared to non-substituted analogs.
-
The Bromo-Pyridine Ring: The bromine atom significantly increases the molecule's lipophilicity (hydrophobicity)[3]. This suggests that the compound will have poor solubility in aqueous solutions. Aromatic bromine atoms can also be susceptible to photolytic degradation or reaction under certain catalytic conditions (e.g., palladium-catalyzed cross-couplings)[4].
Q2: Which solvents are recommended for preparing stock solutions?
A2: Given the lipophilic nature imparted by the bromo group, the compound is expected to be poorly soluble in water but readily soluble in polar aprotic organic solvents.
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting point for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Alternatives: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also suitable alternatives.
-
Lower Polarity Solvents: For certain applications, solubility may be achieved in chlorinated solvents like Dichloromethane (DCM) or Chloroform.
-
Protic Solvents: Solubility in alcohols like methanol or ethanol is likely to be lower than in DMSO and should be experimentally determined[5].
Always use anhydrous solvents and store stock solutions in tightly sealed vials with desiccant to prevent moisture absorption, which could facilitate hydrolysis[6].
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous assay buffer. What can I do?
A3: This is a classic solubility problem. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The high percentage of water in the final buffer is a poor solvent for your lipophilic compound.
Here is a troubleshooting workflow to address this:
Q4: What are the primary stability concerns and how should I store the compound?
A4: The two primary concerns are hydrolysis and photodecomposition.
-
Hydrolytic Stability: The oxazinone ring is the most likely point of failure, particularly in solutions with a pH far from neutral (pH < 5 or pH > 8)[1].
-
Photostability: Bromo-aromatic compounds can be light-sensitive.
Storage Recommendations:
| Form | Condition | Rationale |
|---|---|---|
| Solid Powder | Room temperature, in a desiccator, protected from light[7][8]. | Prevents moisture uptake and potential photodecomposition. |
| DMSO Stock | -20°C or -80°C in small aliquots. | Minimizes degradation from repeated freeze-thaw cycles. |
| Aqueous Buffer | Prepare fresh for each experiment. Do not store. | The compound is least stable in aqueous media due to the risk of hydrolysis. |
Table 1: Recommended Storage Conditions.
Part 2: Troubleshooting Experimental Inconsistency
Inconsistent or poor results in biological assays can often be traced back to compound integrity.
Problem: I'm seeing a loss of activity or variable results from my compound over the course of an experiment or between experiments.
Potential Cause: Compound degradation.
Troubleshooting Steps:
-
Confirm Identity: Before extensive use, confirm the identity and purity of your starting material using LC-MS and ¹H-NMR.
-
Assess Stock Solution Stability:
-
Thaw a fresh aliquot of your stock solution from -80°C.
-
Analyze it by HPLC-UV, noting the peak area of the parent compound.
-
Leave another aliquot at room temperature for 24 hours, protected from light.
-
Re-analyze by HPLC-UV. A significant decrease (>5-10%) in the parent peak area or the appearance of new peaks indicates instability in the stock solution at room temperature.
-
-
Assess Aqueous Buffer Stability (Forced Degradation):
-
Prepare a solution of the compound in your final assay buffer.
-
Immediately inject a sample onto an LC-MS to get a time-zero (T=0) reading.
-
Incubate the solution under your exact assay conditions (e.g., 37°C for 4 hours).
-
Inject a second sample at the end of the incubation period.
-
Analysis: Compare the T=0 and final timepoint chromatograms. The emergence of a new peak corresponding to the hydrolyzed ring-opened product would confirm pH-mediated instability.
-
Part 3: Key Experimental Protocols
These protocols provide a framework for characterizing the compound in your specific experimental systems.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of your compound in a specific buffer.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dispense 98 µL of your target aqueous buffer into multiple wells of a 96-well plate.
-
-
Serial Dilution:
-
Add 2 µL of your 10 mM DMSO stock to the first well (this creates a 200 µM solution in 2% DMSO). Mix thoroughly.
-
Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm.
-
-
Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The concentration at which the turbidity begins to sharply increase above the baseline is the kinetic solubility limit.
-
Protocol 2: Forced Degradation and Stability Assessment
This protocol uses HPLC to assess stability under different stress conditions.
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile or Methanol.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock with 1 mL of water.
-
-
Incubation: Incubate all samples at 40°C for 24 hours, protected from light.
-
Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a reverse-phase HPLC method (e.g., C18 column) with UV detection.
-
Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease indicates degradation under that condition.
-
References
- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening | MDPI [mdpi.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. achmem.com [achmem.com]
- 8. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
Technical Support Center: Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one . This molecule is a valuable intermediate in medicinal chemistry, notably in the development of advanced kinase inhibitors for therapeutic applications[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields.
Proposed Synthetic Pathway
The synthesis of the target compound is most effectively approached via a two-stage process: first, the formation of the core heterocyclic structure, followed by selective bromination. This strategy isolates the challenges of each key transformation, allowing for more straightforward optimization.
Caption: Proposed two-stage synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My yield for the cyclization step to form the oxazinone ring is consistently low. What are the likely causes?
Low yields during the intramolecular cyclization are a common hurdle. The issue typically stems from one of several factors related to reaction kinetics and equilibrium.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in either the 2-amino-3-hydroxypyridine precursor or the acylating agent can introduce competing side reactions that consume reagents and lower the yield[2][3].
-
Recommendation: Ensure the purity of your starting materials. Recrystallize the aminopyridine and distill the 2-bromo-2-methylpropanoyl bromide if necessary.
-
-
Suboptimal Base and Reaction Conditions: The cyclization requires the deprotonation of the hydroxyl or amide group to initiate the nucleophilic attack. The choice and stoichiometry of the base are critical.
-
Weak Bases (e.g., K₂CO₃, Et₃N): May not be strong enough to fully deprotonate the necessary group, leading to an incomplete reaction[4].
-
Strong Bases (e.g., NaH, t-BuOK): Can significantly accelerate the reaction but may also promote degradation if the temperature is too high.
-
Recommendation: Start with a moderately strong base like potassium carbonate in a polar aprotic solvent such as DMF. If the reaction is slow or incomplete, consider switching to a stronger base like sodium hydride at a controlled temperature (e.g., 0 °C to room temperature).
-
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate[2][5].
-
Recommendation: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the intermediates.
-
-
Reaction Monitoring: Arbitrary reaction times can lead to either an incomplete reaction or product degradation from prolonged exposure to heat or basic conditions[2].
-
Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Table 1: Cyclization Reaction Optimization Parameters
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Low Yield) | Rationale |
| Base | K₂CO₃ (2.0 eq.) | NaH (1.2 eq.) | A stronger base can accelerate a sluggish cyclization. |
| Solvent | Acetonitrile | Anhydrous DMF | DMF offers better solubility for polar intermediates. |
| Temperature | Reflux | 0 °C to 50 °C | Lower temperatures with a stronger base can prevent degradation. |
| Concentration | 0.1 M | 0.01 M (High Dilution) | High dilution can favor intramolecular cyclization over intermolecular polymerization. |
Q2: My TLC shows multiple spots during the bromination step. How can I improve selectivity?
The formation of multiple products during bromination indicates a lack of regioselectivity or over-bromination. The pyridine ring has several positions susceptible to electrophilic attack, and controlling the reaction is key.
Causality and Solutions:
-
Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and generates corrosive HBr, which can lead to side reactions. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine[6][7].
-
Recommendation: Use NBS as the brominating agent. A known procedure for the parent compound involves NBS in DMF at room temperature, which is an excellent starting point[6].
-
-
Reaction Conditions: Temperature and solvent polarity can dramatically influence the outcome.
-
Temperature: Higher temperatures increase reaction rates but can decrease selectivity, leading to multiple brominated species.
-
Solvent: The reaction is typically performed in DMF or a chlorinated solvent like DCM[6][8].
-
Recommendation: Add the NBS solution slowly at 0 °C and allow the reaction to warm to room temperature while monitoring by TLC. This controlled addition helps prevent localized high concentrations of the brominating agent.
-
-
Stoichiometry: Using an excess of NBS will inevitably lead to di- or tri-brominated products.
-
Recommendation: Use a slight excess (1.05-1.1 equivalents) of NBS to ensure full conversion of the starting material without promoting over-bromination.
-
Q3: I am struggling to purify the final product. What are the best methods?
Purification is often challenging due to the presence of unreacted starting materials, polar byproducts, or isomers. A systematic approach is required.[9]
Causality and Solutions:
-
Polar Impurities: Unreacted precursors or salt byproducts can complicate purification.
-
Recommendation: Begin with an aqueous workup. Washing the organic layer with a dilute sodium bicarbonate solution can remove acidic impurities, while a brine wash helps remove residual water and some polar compounds[9].
-
-
Non-polar Impurities and Byproducts: If byproducts have similar polarity to the desired product, simple extraction will be insufficient.
-
Recrystallization: This is a powerful technique if a suitable solvent can be found. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, leaving impurities behind in the mother liquor[9].
-
Silica Gel Column Chromatography: This is the most versatile method for separating compounds of similar polarity. Develop a solvent system using TLC first, aiming for an Rf value of ~0.3 for the desired product. A common eluent system is a gradient of ethyl acetate in hexanes[9].
-
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromo-2-methylpropanoyl bromide (1.1 eq.) dropwise over 20 minutes.
-
Allow the reaction to slowly warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure oxazinone core.
Protocol 2: Synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol is adapted from a similar synthesis of the non-dimethylated analog.[6]
-
Dissolve 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.) in DMF under a nitrogen atmosphere.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 eq.) in DMF.
-
Slowly add the NBS solution to the solution of the oxazinone at room temperature.
-
Stir the reaction overnight. Monitor for completion by TLC.
-
Upon completion, add water to the reaction mixture and chill in an ice bath to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum at 60-70 °C to yield the final product.
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions to be aware of? A: The most common side reactions include incomplete cyclization, leaving the acyclic amide as a major impurity, and intermolecular reactions leading to dimers or polymers, especially at high concentrations. During bromination, over-bromination to yield a di-bromo product is the primary concern.
Caption: Key reaction pathways and potential side reactions.
Q: How critical is the removal of water from the cyclization reaction? A: For reactions involving strong, water-sensitive bases like NaH, anhydrous conditions are critical. For base-catalyzed cyclizations that generate water, its removal can be beneficial. While not always necessary with bases like K₂CO₃, removing water can help drive the reaction equilibrium toward the cyclized product, potentially improving the yield[2].
Q: Are there alternative, potentially higher-yielding methods for cyclization? A: Yes, modern organic synthesis offers several alternatives. Metal-catalyzed cyclization reactions, using catalysts based on copper, gold, or silver, have been shown to be effective for forming similar heterocyclic rings under mild conditions[5][10][11]. These methods can sometimes offer higher yields and better functional group tolerance but may require more specialized reagents and optimization.
Q: Can I use elemental bromine (Br₂) instead of NBS? A: While possible, it is not recommended for this substrate. Elemental bromine is less selective and produces HBr as a byproduct, which can protonate the basic nitrogen on the pyridine ring, deactivating it towards further reaction or causing unwanted side reactions. NBS provides a slow, controlled release of electrophilic bromine, leading to cleaner reactions and higher yields of the desired mono-brominated product[6][7].
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Poor Reactivity of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for addressing the common reactivity challenges encountered with 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in cross-coupling reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Electronic and Steric Profile of the Substrate
The core of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fused oxazinone ring decreases the electron density of the C-Br bond, making oxidative addition, often the rate-limiting step, more difficult. Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The dimethyl substitution on the oxazinone ring may also introduce steric hindrance that can influence catalyst-substrate interaction.
This guide will provide actionable strategies to overcome these electronic and steric hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during cross-coupling reactions with 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are frequently due to a combination of factors:
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand for the palladium catalyst, reducing its activity.
-
Inefficient Oxidative Addition: The electron-deficient nature of the pyridyl ring makes the C-Br bond less reactive towards the Pd(0) catalyst.
-
Suboptimal Ligand Choice: Standard phosphine ligands like PPh₃ may not be suitable for this challenging substrate.
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: These ligands can promote oxidative addition and shield the palladium center from inhibitory coordination by the pyridine nitrogen. Recommended ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2]
-
Select an Appropriate Palladium Precursor: While Pd(PPh₃)₄ can be used, Pd₂(dba)₃ or Pd(OAc)₂ are often more effective as they are more readily reduced to the active Pd(0) species in the presence of phosphine ligands.
-
Optimize the Base and Solvent: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] A mixture of an aprotic polar solvent like 1,4-dioxane with water is a good starting point.[3][4]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, be mindful of potential substrate or product decomposition.
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and hydrodehalogenation byproducts. What can I do?
Answer:
The formation of hydrodehalogenation byproducts (where the bromine is replaced by a hydrogen) and incomplete conversion in Buchwald-Hartwig aminations are common problems.
-
Catalyst Deactivation: Similar to Suzuki couplings, catalyst inhibition by the pyridine nitrogen is a major concern.
-
Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow for electron-deficient systems.
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can lead to an undesired side reaction.
Troubleshooting Steps:
-
Utilize Specialized Ligands: Bidentate phosphine ligands like BINAP or DPPF were early developments that showed improved reactivity for N-heterocycles.[5] More advanced, sterically hindered monodentate ligands like XPhos or BrettPhos are now often the preferred choice.
-
Choose the Right Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for Buchwald-Hartwig aminations.[6]
-
Careful Solvent Selection: Anhydrous, aprotic solvents like toluene or dioxane are typically used to minimize side reactions.
-
Consider a Different Palladium Source: Pd₂(dba)₃ is a reliable palladium source for these reactions.
Question 3: Are there any alternative cross-coupling reactions I should consider for this substrate?
Answer:
Yes, if Suzuki and Buchwald-Hartwig reactions prove challenging, consider these alternatives:
-
Stille Coupling: This reaction uses organotin reagents and is often less sensitive to the electronic nature of the substrate. However, the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Employing organozinc reagents, this method can be highly effective for heteroaromatic systems. The preparation of the organozinc reagent is an additional synthetic step.
-
Copper-Catalyzed Couplings: For certain transformations, copper catalysis can be a viable alternative to palladium. For instance, copper-mediated couplings with certain nucleophiles can be effective.[7]
Optimized Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized for challenging heteroaromatic bromides like 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Optimized Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to maximize yield by using a highly active catalyst system.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| Substrate | 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv) | The limiting reagent. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 equiv) | Using a slight excess ensures complete consumption of the substrate. |
| Palladium Precursor | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Readily forms the active Pd(0) catalyst in situ. |
| Ligand | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst inhibition.[1][2] |
| Base | K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv) | Effective bases for promoting transmetalation.[3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | A common and effective solvent system for Suzuki couplings.[3][4] |
| Temperature | 80-110 °C | Higher temperatures are often necessary for unreactive substrates. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, the boronic acid derivative, and the base.
-
In a separate vial, dissolve the palladium precursor and the phosphine ligand in the anhydrous, degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol 2: Buchwald-Hartwig Amination
This protocol is tailored for the C-N bond formation on the electron-deficient pyridyl ring.
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| Substrate | 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv) | The limiting reagent. |
| Amine | Primary or secondary amine (1.1-1.5 equiv) | A slight excess is used to drive the reaction to completion. |
| Palladium Precursor | Pd₂(dba)₃ (1-3 mol%) | A highly active precursor for Buchwald-Hartwig aminations.[6] |
| Ligand | XPhos or BrettPhos (2-6 mol%) | Sterically hindered ligands that facilitate both oxidative addition and reductive elimination. |
| Base | NaOt-Bu (1.5-2.0 equiv) or K₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic bases are essential for this transformation.[6] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents prevent unwanted side reactions. |
| Temperature | 80-110 °C | Elevated temperatures are generally required. |
Step-by-Step Procedure:
-
In a glovebox or under a positive pressure of an inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and the amine.
-
Add the anhydrous, degassed solvent and seal the vessel.
-
Heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, and dry.
-
Concentrate the solvent and purify the residue by column chromatography.
Mechanistic Insights: Why These Conditions Work
Understanding the catalytic cycle is key to effective troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support guide for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This molecule is a key heterocyclic building block, often utilized in the development of novel chemical probes and potential therapeutic agents, including protein degraders.[1] Achieving high purity is critical for the reliability and reproducibility of downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low after purification. What are the most common causes?
Low yields can be frustrating and often stem from a combination of factors throughout the experimental process. A systematic evaluation is the most effective troubleshooting approach.[2]
-
Suboptimal Reaction Conditions: The stability of the pyrido[3,2-b]oxazin-3(4H)-one core can be sensitive. Ensure the bromination reaction is not running for too long or at too high a temperature, which could lead to degradation or the formation of complex side-products that are difficult to separate.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the optimal endpoint and check for product decomposition.[2]
-
Workup Losses: The synthesis of the parent compound, 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one, often involves precipitation by adding water to a DMF solution.[4] While effective for initial isolation, this can trap impurities and some product may remain in the mother liquor. Ensure the precipitation is complete by chilling the mixture thoroughly.
-
Aggressive Purification: The compound may have limited stability on acidic stationary phases like standard silica gel.[5] Significant product loss can occur due to degradation during long column chromatography runs.
-
Recrystallization Issues: Using an excessive amount of solvent during recrystallization is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[6]
Q2: What are the most likely impurities I should be looking for during analysis (TLC, LC-MS, NMR)?
Identifying potential impurities is key to developing an effective purification strategy. Based on the common synthetic routes, you should be vigilant for:
-
Unreacted Starting Material: The non-brominated starting material, 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is a common impurity.
-
Reagent-Derived Byproducts: If using N-Bromosuccinimide (NBS) for bromination, residual succinimide will be present. This is typically water-soluble and should be removed during the aqueous workup.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo derivatives. The position of the second bromine will depend on the directing effects of the heterocyclic system.
-
Isomeric Byproducts: While the 7-bromo position is often favored, minor amounts of other constitutional isomers may form.
-
Hydrolysis/Degradation Products: The lactam and ether linkages within the oxazinone ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.
Q3: How do I know if my compound is stable for purification by flash column chromatography?
Compound stability on the stationary phase is a critical, yet often overlooked, factor.[5] An unstable compound will result in streaking, poor separation, and significant yield loss.
Protocol: Assessing Compound Stability on Silica Gel
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a TLC plate.
-
Allow the spot to dry completely.
-
Add a small amount of silica gel directly on top of the dried spot.
-
Gently press the silica onto the spot with a clean spatula.
-
Wait for 15-20 minutes.
-
Carefully wipe away the silica gel from the plate.
-
Elute the TLC plate as you normally would.
-
Analysis: If you observe a new spot that was not in the original crude mixture, or significant streaking originating from the baseline, your compound is likely degrading on the silica gel.[5]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the two primary purification methods: column chromatography and recrystallization.
Troubleshooting Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| My compound is streaking or tailing on the TLC/column. | 1. Compound is too polar for the solvent system. 2. Compound is acidic/basic and interacting strongly with silica. 3. Column is overloaded. | 1. Add a more polar solvent (e.g., Methanol) to your eluent. 2. Add a modifier to the eluent: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds. 3. Reduce the amount of crude material loaded onto the column. |
| I cannot separate my product from a close-running impurity. | 1. Insufficient selectivity of the solvent system. 2. Insufficient resolving power of the stationary phase. | 1. Change the solvent system entirely. Try switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system to alter the selectivity. 2. Switch the stationary phase. For bromo-aromatic compounds, basic alumina can sometimes offer different selectivity than silica gel and may even reverse the elution order.[3] |
| My compound is stuck on the column and won't elute. | 1. The compound has degraded on the column. 2. The eluent is not polar enough. | 1. Test for silica stability (see protocol above). If unstable, use a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] 2. Perform a step gradient to a very polar solvent system (e.g., 20% Methanol in Dichloromethane) to flush the column. |
Troubleshooting Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| The compound "oiled out" instead of forming crystals. | 1. The solution is supersaturated at a temperature above the compound's melting point. 2. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[6] 2. Allow the solution to cool more slowly. Rapid cooling encourages oiling.[7] 3. If impurities are the cause, first pass the material through a short plug of silica to remove baseline impurities before attempting recrystallization.[5] |
| No crystals form, even after the solution is cold. | 1. The solution is not sufficiently supersaturated. 2. High activation energy for nucleation. | 1. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] 2. Add a "seed crystal" (a tiny amount of the pure compound) to initiate crystallization.[6] 3. If the solution is too dilute, gently boil off some of the solvent to increase the concentration and allow it to cool again.[6] |
| The final product is still impure after recrystallization. | 1. The solution cooled too quickly, trapping impurities in the crystal lattice. 2. The chosen solvent is not optimal (i.e., it dissolves impurities well at cold temperatures). | 1. Ensure slow, controlled cooling. Let the flask cool to room temperature undisturbed before moving it to an ice bath.[7] 2. Re-evaluate your solvent choice. The ideal solvent dissolves the compound poorly at room temperature but very well when hot, while impurities should remain soluble at all temperatures.[8] |
Experimental Workflows & Protocols
General Purification Workflow
The choice between chromatography and recrystallization depends on the nature and quantity of impurities.
Caption: General purification decision workflow.
Protocol 1: Flash Column Chromatography
This protocol assumes a moderately polar compound that is stable on silica gel.
-
TLC Analysis & Solvent Selection:
-
Develop a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation and gives the product an Rf value of approximately 0.3-0.4.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column.
-
Fill the column about one-third full with the non-polar component of your eluent (e.g., Hexane).
-
Add silica gel to the solvent in a separate beaker to create a slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This method generally provides better resolution than loading a liquid sample.
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your chosen eluent.
-
Apply pressure (air or nitrogen) to begin elution.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for column chromatography.
Protocol 2: Recrystallization
This technique is ideal for purifying solid materials when impurities have different solubility profiles from the product.[8]
-
Solvent Selection:
-
Place a few milligrams of your crude solid into several test tubes.
-
Add a small amount (~0.5 mL) of a different potential solvent to each tube (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water).
-
A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[7]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
References
Navigating the Cellular Maze: A Technical Guide to Enhancing Permeability of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
Welcome to the technical support center dedicated to overcoming challenges associated with the cell permeability of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the therapeutic potential of this promising class of molecules. Here, we dissect common experimental hurdles and provide evidence-based strategies and detailed protocols to enhance the cellular uptake of your compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working to improve the cell permeability of these derivatives.
Q1: My 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative exhibits poor aqueous solubility. How does this impact cell permeability, and what are my initial steps?
Poor aqueous solubility is a frequent primary obstacle to achieving good cell permeability. A compound must first be in solution to partition into the cell membrane.[1] For orally administered drugs, poor solubility can lead to low bioavailability.[1][2]
Initial Troubleshooting Steps:
-
Physicochemical Characterization: Accurately determine the aqueous solubility (in physiological buffers, e.g., PBS pH 7.4) and the lipophilicity (LogP/LogD) of your derivative. These parameters are critical for diagnosing the underlying issue.
-
Formulation Strategies: Simple formulation adjustments can sometimes provide a significant boost. Consider the use of co-solvents (e.g., DMSO, ethanol) in your in vitro assays, but be mindful of their potential effects on cell viability and membrane integrity. For more advanced approaches, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of poorly soluble drugs.[2][3]
Q2: I'm considering structural modifications to my lead compound. What are the key molecular properties to focus on for enhancing passive diffusion?
Passive diffusion across the cell membrane is governed by a molecule's physicochemical properties. Key considerations include:
-
Lipophilicity: There is often a direct correlation between lipophilicity and membrane permeability.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility and sequestration within the membrane.[4][6][7][8] Aim for a balanced LogP, typically in the range of 1-3 for oral absorption.[4]
-
Hydrogen Bonding: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly influences a molecule's polarity and its ability to cross the lipid bilayer.[9][10] Reducing the number of HBDs is often a key strategy to improve permeability.[9][11]
-
Intramolecular Hydrogen Bonds (IMHBs): Strategically introducing functionalities that can form IMHBs can "shield" the polar groups of a molecule in a non-polar environment like the cell membrane, thereby enhancing its permeability.[10][12][13][14] This can be a powerful strategy for "beyond rule of five" molecules.[10][12]
-
Molecular Size: While not a strict rule, smaller molecules generally exhibit better permeability.
Q3: What are the most appropriate in vitro models for assessing the cell permeability of my compounds?
Several well-established in vitro models can provide valuable data on your compound's permeability. The choice depends on the specific question you are addressing:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[15][16][17] It is an excellent tool for early-stage screening and ranking of compounds based on their passive permeability.[15]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[18][19][20] It provides information on both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[19][20]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often used as an alternative to Caco-2 cells.[21][22][23] They are particularly useful for studying P-gp-mediated efflux when transfected with the human MDR1 gene (MDR1-MDCK).[22][23][24][25]
Q4: My compound appears to be a substrate for efflux pumps. How can I confirm this and what are the strategies to overcome it?
Efflux pumps, such as P-glycoprotein (P-gp), can actively transport your compound out of the cell, leading to low intracellular concentrations.
-
Confirmation: A bidirectional Caco-2 or MDR1-MDCK assay is the standard method to identify efflux pump substrates.[19][25] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux.[19][26]
-
Overcoming Efflux:
-
Structural Modification: Modifying the compound's structure to reduce its affinity for the efflux transporter can be effective.
-
Co-administration with Inhibitors: In a research setting, co-incubating your compound with a known P-gp inhibitor (e.g., verapamil) can confirm P-gp involvement if permeability increases.[19]
-
Prodrug Approach: Designing a prodrug that is not a substrate for the efflux pump can be a viable strategy. The prodrug would then be converted to the active compound inside the cell.[27][28][29]
-
Troubleshooting Guides & Detailed Protocols
This section provides in-depth guidance on overcoming specific experimental challenges and offers step-by-step protocols for key permeability assays.
Guide 1: Optimizing Compound Lipophilicity
Problem: Your lead compound has poor permeability, and you suspect its lipophilicity is not optimal.
Decision-Making Workflow:
Caption: Decision workflow for optimizing lipophilicity.
Quantitative Data Summary:
| Derivative | Modification | LogP | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) |
| Parent Compound | - | 0.8 | 0.5 |
| Derivative A | Addition of a methyl group | 1.3 | 2.1 |
| Derivative B | Addition of a trifluoromethyl group | 1.9 | 5.3 |
| Derivative C | Addition of a hydroxyl group | 0.5 | 0.2 |
Guide 2: Leveraging Formulation Strategies
Problem: Your compound has promising intrinsic properties but still shows low permeability in cell-based assays due to poor solubility in the assay buffer.
Experimental Strategies:
-
Nanoformulations: Encapsulating your compound in nanoparticles can improve its solubility and permeability.[3][30][31] Various types of nanoformulations exist, including lipid-based nanoparticles and polymeric nanoparticles.[1][2]
-
Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of cell membranes.[32][33][34][35][36] They can be co-formulated with your drug.[37] However, their use requires careful evaluation of potential cytotoxicity.
Permeation Enhancer Screening Workflow:
Caption: Workflow for screening permeation enhancers.
Guide 3: The Prodrug Approach
Problem: Your active compound has inherent properties (e.g., high polarity, efflux substrate) that limit its permeability, and structural modifications to the core scaffold are not feasible without losing activity.
The Prodrug Solution: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[27][28][29][38] This strategy can be used to temporarily mask polar functional groups, increasing lipophilicity and facilitating membrane transport.[39][40]
Prodrug Design and Evaluation Workflow:
Caption: Workflow for prodrug design and evaluation.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment.
Materials:
-
96-well PAMPA plate (e.g., MultiScreen-IP PAMPA filter plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% lecithin in dodecane)[15][17]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Prepare the Donor Plate:
-
Coat the filter membrane of each well of the donor plate with 5 µL of the phospholipid solution.[17]
-
Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
-
Prepare the Acceptor Plate:
-
Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[17]
-
-
Prepare Compound Solutions:
-
Dissolve the test and control compounds in a suitable buffer (e.g., PBS with a low percentage of DMSO) to a final concentration of 100-200 µM.
-
-
Start the Assay:
-
Add 200 µL of the compound solutions to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the buffer in the acceptor plate.
-
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value can be calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[C_A] is the concentration of the compound in the acceptor well
-
[C_eq] is the equilibrium concentration
-
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general overview of a Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compounds and control compounds
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Perform the assay in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).[19]
-
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of lipophilicity, cell membrane permeability, and intracellular antioxidant capacity of resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 23. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 29. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Permeation enhancers in transdermal drug delivery: benefits and limitations | Semantic Scholar [semanticscholar.org]
- 35. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 37. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 38. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 39. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 40. tandfonline.com [tandfonline.com]
- 41. bioassaysys.com [bioassaysys.com]
- 42. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Addressing off-target effects of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one based PROTACs
Introduction
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] The novel 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a promising component in the design of new PROTACs. However, as with any potent pharmacological agent, ensuring specificity is paramount. Off-target effects can arise from multiple sources, including promiscuous binding of the warhead or E3 ligase ligand, formation of unintended ternary complexes, or degradation-independent pharmacology.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating off-target effects associated with this PROTAC class. We will explore common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and supported by detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of off-target effects for PROTACs?
A1: Off-target effects can be broadly categorized into three main types:
-
Degradation-Dependent Off-Targets: This occurs when the PROTAC induces the degradation of proteins other than the protein of interest (POI). This can be caused by a non-selective "warhead" (the part that binds the target) or the formation of neosubstrate complexes where the PROTAC, E3 ligase, and an unintended protein form a productive ternary complex.[4][6]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, or its individual components (warhead or E3 ligase ligand), may bind to other cellular proteins without inducing their degradation, leading to unintended pharmacological effects like kinase inhibition or receptor antagonism.[5]
-
E3 Ligase-Related Off-Targets: Ligands used to recruit E3 ligases, such as pomalidomide for Cereblon (CRBN), can have their own biological activities, including the degradation of endogenous zinc-finger proteins, independent of the PROTAC's primary target.[4][7][8]
Q2: How do I design a proper negative control for my PROTAC experiment?
A2: A robust negative control is essential to prove that the observed phenotype is a direct result of the intended PROTAC-mediated degradation.[9][10] The best practice is to synthesize a control molecule that is structurally almost identical to your active PROTAC but is functionally inert in one key aspect. The two most common strategies are:
-
E3 Ligase Binding-Deficient Control: This is the most widely used control. It involves a small modification to the E3 ligase ligand that ablates its ability to bind. For VHL-based PROTACs, this is often achieved by inverting the stereochemistry of the hydroxyproline moiety.[6][10] For CRBN-based PROTACs, methylation of the glutarimide nitrogen can serve the same purpose.[6]
-
Target Binding-Deficient Control (Warhead Control): This involves modifying the "warhead" to abolish its binding to the POI.[10] This control helps to distinguish degradation-dependent effects from degradation-independent pharmacology of the warhead.
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[4][11][12] This occurs because the excess PROTAC molecules saturate both the POI and the E3 ligase independently, forming non-productive binary complexes (PROTAC-POI or PROTAC-E3) that prevent the formation of the productive ternary complex required for degradation.[13][14] Operating at concentrations in the hook effect range can increase the potential for degradation-independent off-target pharmacology.[4]
Troubleshooting Guide
This section provides a structured approach to common experimental problems.
Problem 1: Global proteomics reveals degradation of unintended proteins.
Your PROTAC effectively degrades the target of interest (TOI), but your mass spectrometry data shows significant downregulation of several other proteins.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for off-target protein degradation.
Plausible Causes & Solutions
-
Promiscuous Warhead: The warhead may bind to proteins structurally similar to your TOI.
-
Solution: Perform a Cellular Thermal Shift Assay (CETSA) to assess the direct binding of your PROTAC and its isolated warhead to potential off-targets.[15][16][17] CETSA measures changes in protein thermal stability upon ligand binding, providing direct evidence of engagement in a cellular context.[18]
-
-
Suboptimal Concentration: High PROTAC concentrations can drive the formation of less specific ternary complexes.[4]
-
Neosubstrate Degradation: The ternary complex itself may create a new binding surface that recruits and ubiquitinates proteins that don't bind the PROTAC directly.[4]
Problem 2: High cytotoxicity is observed in cell-based assays, even with the negative control.
Your cells are dying at concentrations where you expect to see specific degradation, and the effect is not rescued by using an E3-binding deficient negative control.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation-independent cytotoxicity.
Plausible Causes & Solutions
-
Degradation-Independent Pharmacology: The PROTAC molecule is acting as an inhibitor or modulator of an essential off-target protein, independent of its degradation activity.
-
Solution: Utilize proteome-wide CETSA (CETSA-MS) to identify which proteins are thermally stabilized by your PROTAC.[15] This powerful technique can reveal unintended binding partners that are not being degraded but whose function may be altered, leading to toxicity.
-
-
Warhead-Induced Toxicity: The warhead itself may have off-target activities that cause cell death.
-
Solution: Test the warhead compound alone in your cytotoxicity assay. If it recapitulates the toxicity of the full PROTAC, the warhead needs to be redesigned for better selectivity.
-
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.
-
Solution: Always run a vehicle-only control and ensure the final solvent concentration in your experiment is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).[4]
-
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This workflow outlines the identification of off-target protein degradation using quantitative mass spectrometry.[22]
Workflow Diagram
Caption: Experimental workflow for global proteomics analysis.[23]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and treat with your PROTAC at an optimal and a high concentration, alongside a vehicle control and an E3-binding deficient negative control for 6-24 hours.[23]
-
Lysis and Protein Digestion: Harvest cells, lyse in a urea-based buffer, and quantify protein concentration (BCA assay). Reduce, alkylate, and digest proteins into peptides overnight with Trypsin/Lys-C.
-
Peptide Labeling and Fractionation: Label peptides with isobaric tags (e.g., TMTpro) for multiplexed quantification. Combine labeled samples and perform high-pH reversed-phase fractionation to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process raw data using software like MaxQuant or Proteome Discoverer. Normalize protein abundance data and perform statistical analysis (e.g., t-test with multiple hypothesis correction) to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
Data Interpretation
Summarize your findings in a table to clearly distinguish on-target vs. off-target hits.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Log2 Fold Change (Neg. Ctrl vs. Vehicle) | Classification |
| TOI-1 | -3.5 | < 0.001 | -0.1 | On-Target |
| Protein X | -2.8 | < 0.005 | -0.2 | Off-Target |
| Protein Y | -1.5 | < 0.05 | -1.4 | Degradation-Independent |
| ZFP91 | -2.1 | < 0.01 | -0.3 | Known CRBN Neosubstrate |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol uses Western Blotting to validate direct target engagement in intact cells.[16]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in suspension with the PROTAC or vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler. Include a non-heated control.[16]
-
Lysis and Fractionation: Lyse cells via freeze-thaw cycles. Centrifuge at high speed (20,000 x g) to pellet aggregated, denatured proteins.[16]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize total protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against your protein of interest.
-
Data Analysis: Quantify band intensities and normalize to the non-heated control for each treatment group. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the PROTAC-treated sample indicates target stabilization and therefore, direct binding.[18]
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pelagobio.com [pelagobio.com]
- 16. benchchem.com [benchchem.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chempro-innovations.com [chempro-innovations.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of Novel Protein Degraders: A Comparative Analysis Featuring 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Scaffolds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for validating the efficacy of novel protein degraders, using the 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold as a hypothetical starting point for a new generation of therapeutics. Rather than presenting a rigid protocol, this document offers a logical, in-depth exploration of the experimental journey, from initial hypothesis to robust validation, grounded in the principles of targeted protein degradation (TPD). We will draw comparisons with well-established Cereblon (CRBN) E3 ligase modulators, such as lenalidomide and pomalidomide, to provide a clear benchmark for success.
The Dawn of Targeted Protein Degradation: A Paradigm Shift in Drug Discovery
Traditional pharmacology has largely focused on occupancy-driven inhibition, where a drug binds to a protein's active site to block its function. Targeted protein degradation, however, represents a revolutionary approach. It utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] This modality offers the potential to target proteins previously considered "undruggable."[3][4]
Two prominent classes of targeted protein degraders are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[5][6]
-
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the target's ubiquitination and subsequent degradation.[5]
-
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein not normally targeted by the ligase.[1][6]
The thalidomide derivatives, lenalidomide and pomalidomide, are archetypal molecular glues that modulate the Cereblon (CRBN) E3 ligase, a key component of the CRL4-CRBN complex.[3][7] They alter CRBN's substrate specificity to degrade transcription factors like IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells.[3][8][9]
The Compound in Focus: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
The compound 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is listed as a "Protein Degrader Building Block".[10] This suggests its potential as a scaffold for creating novel PROTACs or molecular glues. Its rigid, heterocyclic structure could serve as a linker or a novel E3 ligase-binding element. For the purpose of this guide, we will hypothesize its use in developing a new degrader and outline the critical steps for validating its efficacy.
The Validation Workflow: A Step-by-Step Guide with Comparative Insights
The validation of a novel degrader is a multi-faceted process that requires a series of rigorous experiments to confirm its mechanism of action and selectivity.[4][11]
Step 1: Confirming Target Protein Degradation
The first and most fundamental step is to demonstrate that the compound induces the degradation of the target protein.
Experimental Protocol: Western Blotting for Target Protein Levels
-
Cell Culture: Plate cells expressing the target protein at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the novel degrader. Include a vehicle control (e.g., DMSO) and a positive control (a known degrader of the target protein, if available).
-
Time Course: Harvest cells at different time points (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the relative amount of the target protein.
Data Presentation: Dose-Response and Time-Course of Degradation
| Concentration (nM) | % Target Protein Remaining (24h) |
| Vehicle | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 10 |
| Time (hours) | % Target Protein Remaining (100 nM) |
| 0 | 100 |
| 2 | 70 |
| 4 | 45 |
| 8 | 25 |
| 12 | 15 |
| 24 | 10 |
Causality and Comparison: A successful degrader will show a dose- and time-dependent decrease in the target protein level. This contrasts with a simple inhibitor, which would not affect the total amount of the protein. For comparison, potent molecular glues like pomalidomide can induce significant degradation of their targets at low nanomolar concentrations.[12]
Step 2: Verifying the Mechanism of Degradation
It is crucial to demonstrate that the observed protein loss is due to proteasomal degradation and not, for example, decreased transcription.
Experimental Protocol: Investigating Proteasome and E3 Ligase Dependence
-
Proteasome Inhibition: Co-treat cells with the novel degrader and a proteasome inhibitor (e.g., MG132 or carfilzomib). If degradation is proteasome-dependent, the protein levels should be rescued in the presence of the inhibitor.
-
E3 Ligase Involvement: To confirm the involvement of a specific E3 ligase (e.g., CRBN), one can use:
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to create cell lines with reduced or absent expression of the suspected E3 ligase. The degrader's efficacy should be significantly diminished in these cells.
-
Competitive Inhibition: Co-treat with a high concentration of a known E3 ligase binder (e.g., thalidomide for CRBN). This should compete with the novel degrader and reduce its efficacy.
-
-
Transcriptional Analysis (RT-qPCR): To rule out effects on gene expression, measure the mRNA levels of the target protein after treatment with the degrader. No significant change in mRNA levels is expected if the effect is post-translational.[11]
Visualization: Logical Flow of Mechanistic Validation
Caption: Workflow for validating the mechanism of action of a novel degrader.
Step 3: Confirming Ternary Complex Formation
For PROTACs and molecular glues, the formation of a ternary complex (Target Protein - Degrader - E3 Ligase) is a critical step.
Experimental Protocol: Biophysical and Cellular Assays for Ternary Complex
-
Co-immunoprecipitation (Co-IP): Treat cells with the degrader, then lyse and immunoprecipitate the E3 ligase. Probe the immunoprecipitate for the presence of the target protein via Western blot.
-
Proximity Ligation Assay (PLA): This in-situ technique allows for the visualization of protein-protein interactions within cells, providing evidence of the ternary complex formation.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These biophysical techniques can be used to measure the binding affinities and kinetics of the degrader to both the target protein and the E3 ligase, as well as the formation of the ternary complex in a purified system.
Comparison: The stability and cooperativity of the ternary complex are key determinants of a degrader's efficacy. Highly cooperative complex formation is a hallmark of efficient degraders.
Step 4: Assessing Selectivity
An ideal degrader should be highly selective for its intended target to minimize off-target effects.
Experimental Protocol: Proteomics-based Selectivity Profiling
-
Cell Treatment: Treat cells with the degrader at a concentration that gives maximal target degradation.
-
Proteomic Analysis: Use quantitative mass spectrometry-based proteomics (e.g., SILAC, TMT, or label-free quantification) to compare the proteome of treated cells to vehicle-treated cells.
-
Data Analysis: Identify all proteins whose levels are significantly reduced.
Visualization: Volcano Plot of Proteomic Data
Caption: A volcano plot illustrating the identification of significantly degraded proteins.
Trustworthiness: A highly selective degrader will show a significant downregulation of only the intended target protein. The established immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide are known to have specific "neosubstrates," and their selectivity profiles are well-characterized.[9][13]
Comparative Analysis: Novel Degrader vs. Established Alternatives
| Feature | Hypothetical 7-Bromo-2,2-dimethyl... Degrader | Lenalidomide/Pomalidomide (Established Molecular Glues) |
| Mechanism | To be determined (Hypothesized to be a molecular glue or PROTAC component) | Molecular glue; modulates CRBN E3 ligase to degrade neosubstrates (IKZF1/3).[8][9] |
| Potency (DC50) | To be determined through dose-response experiments. | Typically in the low nanomolar to micromolar range. |
| Kinetics (t1/2) | To be determined through time-course experiments. | Rapid degradation observed within hours of treatment. |
| Selectivity | To be determined via proteomics. | High selectivity for specific neosubstrates. |
| Validation | Requires the full suite of validation assays outlined in this guide. | Extensively validated through preclinical and clinical studies.[14][15] |
Conclusion: A Roadmap for Innovation
The development of novel protein degraders based on scaffolds like 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one holds immense promise for expanding the druggable proteome. However, realizing this potential requires a rigorous and systematic validation process. By following the experimental logic outlined in this guide—confirming target degradation, elucidating the mechanism, verifying ternary complex formation, and assessing selectivity—researchers can build a compelling case for the efficacy of their novel compounds. Comparing these findings against well-characterized alternatives like lenalidomide and pomalidomide provides the necessary context to evaluate their therapeutic potential and drive the next generation of targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Lenalidomide - Wikipedia [en.wikipedia.org]
- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pomalidomide - Wikipedia [en.wikipedia.org]
A Technical Guide to Pyridone-Based Linkers in Targeted Therapeutics: A Comparative Analysis Featuring 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is a critical determinant of clinical success. Among the diverse array of linker scaffolds, pyridone-based structures have garnered significant interest due to their unique physicochemical properties that can favorably impact the stability, efficacy, and pharmacokinetic profiles of these complex therapeutic agents.
This guide provides an in-depth technical comparison of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and other pyridone-based linkers. While direct head-to-head experimental data for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in a PROTAC or ADC context is not yet prevalent in the public domain, this guide will leverage its known properties and the established characteristics of the pyridone scaffold to provide a comprehensive analysis. We will explore the synthesis, functionalization, and potential performance advantages of this and other pyridone linkers, supported by established principles in medicinal chemistry and linker design. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative studies.
The Pyridone Scaffold: A Privileged Element in Linker Design
Pyridone and its derivatives are considered "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in successful drug candidates.[][2][3] Their utility in linker technology stems from a combination of desirable attributes:
-
Structural Rigidity and Conformational Control: Unlike flexible alkyl and polyethylene glycol (PEG) linkers, the rigid nature of the pyridone ring can help to pre-organize the PROTAC or ADC into a bioactive conformation. This can reduce the entropic penalty upon binding to the target protein and E3 ligase (in the case of PROTACs), potentially leading to more stable ternary complex formation and enhanced degradation efficiency.[4][5]
-
Metabolic Stability: The aromatic character of the pyridone ring generally imparts greater resistance to metabolic degradation compared to linear aliphatic chains, which can be susceptible to enzymatic oxidation.[6] This can lead to a longer in vivo half-life and sustained therapeutic effect.
-
Modulation of Physicochemical Properties: The pyridone moiety, with its capacity for hydrogen bonding as both a donor and acceptor, can influence the solubility and cell permeability of the overall construct.[][3] The introduction of various substituents on the pyridone ring allows for fine-tuning of these properties.
-
Synthetic Tractability: Pyridone scaffolds can be readily functionalized, providing versatile handles for conjugation to warheads, payloads, and E3 ligase ligands.[7]
Featured Linker: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This specific pyridone derivative presents several features that make it an intriguing candidate for linker development in targeted therapeutics.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₂ | [8][9] |
| Molecular Weight | 257.08 g/mol | [8][9] |
| Boiling Point | 380°C | [9] |
| Density | 1.533 g/cm³ | [9] |
| Flash Point | 184°C | [9] |
The presence of a bromine atom offers a key site for functionalization via cross-coupling reactions, enabling its incorporation into a larger linker structure. The dimethylated oxazinone ring system introduces a degree of conformational constraint and may influence the linker's spatial orientation. This compound is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer therapy, highlighting its relevance in drug development.[10]
Comparative Analysis of Pyridone-Based Linkers
To contextualize the potential of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, we will compare its structural features with other pyridone-based linkers that have been described in the literature.
| Linker Type | Representative Structure/Scaffold | Key Structural Features & Potential Impact |
| 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | Fused ring system for rigidity; Bromine for versatile functionalization; Dimethyl groups may influence conformation and metabolic stability. | |
| Pyridazinedione-based Linkers | ![]() | Used for reversible cysteine conjugation, offering a cleavable linker strategy.[7] |
| Simple Functionalized Pyridones | ![]() | Amenable to various synthetic strategies for introducing diverse functionalities.[7] |
| Pyridone-based Phosphotyrosine Mimetics | ![]() | Designed to mimic specific biological interactions, potentially enhancing target engagement.[11] |
Experimental Workflows for Comparative Evaluation
To facilitate a direct comparison of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with other pyridone-based linkers, the following experimental protocols are provided as a guide for researchers.
Synthesis of a Functionalized Pyridone Linker
The following is a general procedure for the synthesis of a functionalized pyridone linker, which can be adapted for specific pyridone scaffolds. As a starting point, a protocol for a related compound, 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one, is provided.[7]
Step 1: Bromination of the Pyridone Core
Synthesis of 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one
Materials:
-
2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (5.6 g)
-
N-Bromosuccinimide (NBS) (7.96 g)
-
Dimethylformamide (DMF) (135 ml total)
-
Water
Procedure:
-
Dissolve 5.6 g of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one in 85 ml of DMF in a flask under a nitrogen atmosphere.
-
In a separate flask, dissolve 7.96 g of NBS in 50 ml of DMF.
-
Add the NBS solution to the solution of the pyridone derivative.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Add 35 ml of water to the reaction mixture and chill it in an ice bath.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid material with three 100 ml portions of water.
-
Dry the solid under vacuum at 70°C to yield 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one.
Note: This protocol would need to be adapted for the synthesis of the 2,2-dimethyl derivative, likely starting from a dimethylated precursor.
Step 2: Functionalization for Conjugation
The bromo-pyridone can then be functionalized for conjugation using standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a linker with a terminal reactive group (e.g., alkyne, azide, carboxylic acid, or amine).
Conjugation to a Payload/Warhead
The choice of conjugation chemistry will depend on the functional groups present on the linker and the payload. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for linker-payload conjugation.[4]
General Click Chemistry Conjugation Protocol
Performance Evaluation Assays
Plasma Stability Assay
This assay is crucial for determining the linker's stability in a biological matrix.[8][10]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [cymitquimica.com]
- 9. This compound CAS#: 894852-01-8 [m.chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. scbt.com [scbt.com]
A Comparative Guide to VHL Ligands in PROTAC Design: Exploring Alternatives to Novel Scaffolds
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. While von Hippel-Lindau (VHL) ligands based on the hydroxyproline (Hyp) scaffold have long been the gold standard, the quest for improved pharmaceutical properties and novel chemical space has led to the exploration of new scaffolds. This guide provides a comparative analysis of established and emerging VHL ligands for PROTAC design, offering a framework for selecting the optimal ligand for your target of interest. We will delve into the experimental data that underpins these choices and provide detailed protocols for their evaluation.
The Central Role of the VHL Ligand in PROTAC Efficacy
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). It achieves this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.
The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC design. The affinity of the VHL ligand and its ability to promote a stable and productive ternary complex are paramount to the efficacy of the resulting PROTAC. Key parameters for evaluating VHL ligands include:
-
Binding Affinity (K_D): The strength of the interaction between the ligand and VHL.
-
Ternary Complex Formation: The ability of the PROTAC to bring together the VHL and the POI. This is often characterized by a cooperativity factor (α).
-
Degradation Efficacy (DC_50 and D_max): The concentration of PROTAC required to degrade 50% of the POI (DC_50) and the maximum level of degradation achieved (D_max).
-
Selectivity and Off-Target Effects: The propensity of the ligand to engage other proteins, which can lead to unwanted side effects.
-
Pharmaceutical Properties: Solubility, permeability, and metabolic stability, which are crucial for in vivo applications.
Below is a diagram illustrating the general mechanism of a VHL-based PROTAC.
Figure 1: General mechanism of action for a VHL-based PROTAC.
A Comparative Analysis of VHL Ligands
While novel scaffolds like 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one are being explored, a robust understanding of established alternatives is crucial for benchmarking and lead optimization. Here, we compare several key VHL ligands.
| Ligand | VHL Binding Affinity (K_D, nM) | Key Features | Representative PROTAC |
| VH032-based Ligands (e.g., VZ185) | 100-200 | - Well-established scaffold- Extensive SAR data available- Known metabolic liabilities (hydroxylation) | MZ1 (BRD4 degrader) |
| Cis-Hydroxyproline-based Ligands | 50-150 | - High affinity and ligand efficiency- Improved metabolic stability over some earlier scaffolds | ARV-110 (AR degrader) |
| Novel Non-Hyp Ligands | Variable | - Potential for improved CNS penetration- Novel intellectual property- May overcome resistance mechanisms | Under active development |
The Gold Standard: Hydroxyproline (Hyp)-Based Ligands
The majority of clinically advanced VHL-based PROTACs utilize ligands derived from the endogenous VHL ligand, HIF-1α, which contains a critical hydroxyproline residue.
-
VH032 and its Analogs: This class of ligands has been extensively optimized. For instance, the PROTAC MZ1 incorporates a VH032-derived ligand to degrade BRD4. While potent, these ligands can be susceptible to metabolic oxidation at the t-butyl group, a liability that has driven the development of next-generation alternatives.
-
Cis-Hydroxyproline Scaffolds: Modifications to the hydroxyproline core have yielded ligands with improved binding affinity and metabolic stability. These are often the starting point for new PROTAC campaigns due to their favorable properties and well-understood structure-activity relationships (SAR).
Emerging Alternatives: Beyond the Hydroxyproline Core
The limitations of Hyp-based ligands, such as their often-poor cell permeability and CNS penetration, have spurred the search for novel, non-Hyp VHL ligands.
-
Macrocyclic Peptide Ligands: While not small molecules, these offer high affinity and selectivity but often face challenges with cell permeability.
-
Fragment-Based and Structure-Based Design: These approaches are yielding entirely new chemical matter that can offer distinct advantages in terms of physicochemical properties and intellectual property.
Experimental Protocols for Evaluating VHL Ligands and PROTACs
A rigorous and systematic evaluation is essential to de-risk a PROTAC development program. Below are key experimental workflows.
Workflow for PROTAC Evaluation
Figure 2: A typical experimental workflow for the evaluation of a new PROTAC.
Protocol 1: Surface Plasmon Resonance (SPR) for Binary Binding Affinity
-
Immobilization: Covalently immobilize recombinant VHL protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the VHL ligand or the full PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. Measure the change in response units (RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
-
Reagents: Use a tagged VHL protein (e.g., His-tagged), a tagged POI (e.g., GST-tagged), and corresponding TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) antibodies.
-
Assay Setup: In a microplate, combine the VHL protein, POI, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the donor and acceptor antibodies and incubate further.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the ternary complex formation potency.
Protocol 3: Western Blot for Cellular Degradation
-
Cell Treatment: Plate cells and treat with a dilution series of the PROTAC for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities and normalize to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC_50 and D_max.
Conclusion and Future Directions
The selection of a VHL ligand is a multifaceted decision that requires a balance of potency, selectivity, and drug-like properties. While well-trodden paths like the hydroxyproline-based ligands offer a high probability of success, the exploration of novel scaffolds is essential for expanding the reach of targeted protein degradation to new targets and disease indications. A rigorous, data-driven approach, utilizing the experimental workflows outlined in this guide, is the most effective strategy for identifying the optimal VHL ligand for your PROTAC program. As our understanding of the intricate biology of E3 ligases deepens, we can anticipate the emergence of even more sophisticated and effective VHL ligands, further enriching the toolkit of the drug discovery scientist.
Biological validation of targets for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one PROTACs
Introduction: Beyond Inhibition, Towards Elimination
For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology—designing molecules to bind and inhibit the function of a pathogenic protein. However, the advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of "event-driven" pharmacology.[1][2] Instead of merely blocking a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][3] This approach offers the potential to tackle targets previously considered "undruggable" and to overcome mechanisms of drug resistance.[1][4]
A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[1][2] The PROTAC acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1]
This guide provides a comprehensive framework for the biological validation of targets for novel PROTACs. We will use a hypothetical PROTAC, designated PBO-PROTAC-1 , which incorporates the novel warhead 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a scaffold known to be used in the synthesis of kinase inhibitors.[5] Our goal is to rigorously validate its intended kinase target, "Kinase-X," and to provide a universally applicable workflow for researchers in the field. The validation process is a multi-faceted endeavor requiring a combination of biochemical, cell-based, and functional assays to build a robust data package.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
A Head-to-Head Comparison of PROTACs: The Impact of the 2,2-Dimethyl Group on Linker Performance
Introduction: Beyond the Warhead and Anchor—The Critical Role of the PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to induce complete protein degradation.[1] These heterobifunctional molecules consist of a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite architecture hijacks the cell's native ubiquitin-proteasome system (UPS) to tag the POI for destruction.[3]
While significant research has focused on discovering novel warheads and E3 ligase ligands, the scientific community now widely recognizes that the linker is far from a passive spacer.[3][4] The linker's length, composition, and rigidity are critical determinants of a PROTAC's efficacy, directly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[5] This guide provides an in-depth, head-to-head comparison of PROTACs with and without a specific, conformation-altering structural motif in the linker: the 2,2-dimethyl (or gem-dimethyl) group.
The gem-Dimethyl Effect: A Tool for Conformational Control
In medicinal chemistry, the introduction of a gem-dimethyl group is a well-established strategy to impart specific physicochemical properties.[6] This effect, often related to the Thorpe-Ingold effect, can conformationally restrict an otherwise flexible carbon chain.[7] By decreasing the bond angle and limiting free rotation, the gem-dimethyl group encourages the linker to adopt a more "pre-organized" and rigid conformation.[8] This has profound implications for PROTAC design:
-
Entropic Advantage: A more rigid linker reduces the entropic penalty of forming the ternary complex, potentially leading to more stable and favorable protein-protein interactions.[6]
-
Modulated Physicochemical Properties: The added hydrophobicity and altered shape can influence crucial drug-like properties, including solubility and cell permeability.[5][9]
-
Metabolic Stability: The quaternary carbon of the gem-dimethyl group can block potential sites of metabolism, improving the PROTAC's pharmacokinetic profile.[]
This guide will explore these principles through a comparative analysis, using experimental data to illustrate the tangible effects of this seemingly minor structural change.
Caption: Impact of the gem-Dimethyl group on linker flexibility.
Head-to-Head Comparison: PROTAC-A vs. PROTAC-AD
To illustrate the impact of the gem-dimethyl group, we will compare two hypothetical PROTACs designed to degrade Bruton's tyrosine kinase (BTK), a validated target in oncology. Both PROTACs utilize the same BTK inhibitor warhead and the same VHL E3 ligase anchor. The sole difference lies in the linker composition.
-
PROTAC-A: Features a standard, flexible polyethylene glycol (PEG)-alkyl linker.
-
PROTAC-AD: Incorporates a 2,2-dimethyl moiety within its alkyl chain, creating a more rigid structure.
Performance Metric 1: Degradation Efficacy & Ternary Complex Stability
The ultimate measure of a PROTAC's success is its ability to induce degradation of the target protein. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Causality: The enhanced rigidity of PROTAC-AD's linker pre-organizes the molecule into a conformation that is more favorable for forming a productive ternary complex with BTK and VHL. This reduces the entropic cost of binding, leading to a more stable complex and more efficient ubiquitination, which translates to a lower DC50 value.[6][8] A characteristic "hook effect" is observed for both, where excessive concentrations favor binary complex formation over the productive ternary complex, reducing degradation efficiency.[8]
| Compound | Linker Type | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-A | Flexible PEG-Alkyl | 15.2 | ~95% | 2.5 |
| PROTAC-AD | gem-Dimethyl Alkyl | 3.8 | ~98% | 8.1 |
Performance Metric 2: Cell Permeability & Physicochemical Properties
For a PROTAC to work, it must first cross the cell membrane to reach its intracellular target. This is a significant challenge for these large molecules, which often fall outside the traditional "rule of five" for oral drug-likeness.[1]
Causality: Cell permeability is a complex interplay between a molecule's properties. Flexible linkers can allow a PROTAC to act as a "molecular chameleon," adopting a folded, less polar conformation in the lipophilic environment of the cell membrane to mask its polar surface area.[11][12] The rigidity imposed by the gem-dimethyl group in PROTAC-AD can hinder this dynamic folding, resulting in a lower passive permeability rate.[8] While this may seem like a disadvantage, the trade-off for enhanced potency is often deemed acceptable, and other properties can be optimized to compensate.
| Compound | Molecular Weight ( g/mol ) | ClogP | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| PROTAC-A | 895.1 | 3.5 | 5.1 |
| PROTAC-AD | 923.2 | 3.9 | 3.7 |
Performance Metric 3: Pharmacokinetics (PK)
A PROTAC's journey doesn't end at the cell membrane. Its stability in biological matrices is crucial for in vivo applications.
Causality: The linker is often a site of metabolic vulnerability.[] The quaternary carbon introduced by the gem-dimethyl group in PROTAC-AD is sterically hindered and resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" effect results in a longer half-life in human liver microsomes, suggesting better stability in vivo.[6]
| Compound | Human Liver Microsome Stability (t½, min) |
| PROTAC-A | 45 |
| PROTAC-AD | >120 |
Experimental Protocols
The data presented above is generated using standardized, robust methodologies. Adherence to these protocols ensures data is reproducible and trustworthy.
Caption: Workflow for determining PROTAC degradation efficiency.
Protocol 1: Western Blot for BTK Degradation
This protocol provides a semi-quantitative assessment of intracellular protein levels following PROTAC treatment.
-
Cell Culture: Seed MOLM-14 cells (a human B-lymphocyte cell line endogenously expressing BTK) at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Prepare serial dilutions of PROTAC-A and PROTAC-AD in DMSO. Treat cells with final concentrations ranging from 0.1 nM to 10,000 nM for 24 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Harvest cells by centrifugation. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20 µg of total protein per lane onto a 4-20% Tris-Glycine gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against BTK (e.g., Rabbit anti-BTK) overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit) for 1 hour at room temperature.
-
Also probe for a loading control protein (e.g., GAPDH) to normalize for loading variations.
-
-
Detection & Analysis: Apply an ECL substrate and image the resulting chemiluminescence. Quantify the band densities using image analysis software. Normalize the BTK signal to the GAPDH signal. Plot the normalized data against the log of the PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, in vitro measure of a compound's passive permeability across an artificial lipid membrane.
-
Reagent Preparation: Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane). Prepare a donor solution of each PROTAC at 100 µM in a pH 7.4 buffer. Prepare a fresh acceptor buffer.
-
Plate Preparation: Coat a 96-well filter plate (the donor plate) with the lipid solution and allow it to impregnate the filter.
-
Assay Execution:
-
Add the acceptor buffer to a 96-well acceptor plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the PROTAC donor solutions to the filter plate wells.
-
Incubate the stacked plates for a set period (e.g., 5 hours) at room temperature with gentle shaking.
-
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the known surface area of the membrane, the incubation time, and the measured concentrations. Run high and low permeability control compounds for system validation.
Conclusion and Outlook
The head-to-head comparison between PROTAC-A and PROTAC-AD clearly demonstrates that incorporating a 2,2-dimethyl group into the linker is a powerful strategy for PROTAC optimization. The resulting conformational rigidity can significantly enhance degradation potency and metabolic stability.[6][8] However, this modification is not a universal solution and can present trade-offs, particularly concerning passive permeability.[11]
This analysis underscores a fundamental principle in PROTAC design: the linker is an active and critical modulator of the molecule's overall performance.[4] A successful PROTAC development campaign requires a systematic approach, evaluating a library of compounds with varied linker compositions to find the optimal balance of potency, selectivity, and drug-like properties for a given POI and E3 ligase pair.[13] The strategic use of motifs like the gem-dimethyl group provides medicinal chemists with a valuable tool to fine-tune these properties, accelerating the development of this transformative therapeutic modality.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A-Comparative-Guide-to-Cross-Reactivity-Profiling-of-Novel-Pyrido[3,2-b]oxazin-3(4H)-one-Derivatives
<_ ...>
A Methodological Guide to Assessing the Selectivity of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Analogs
Introduction: The Critical Role of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity.[1][2] A drug's ability to interact with its intended biological target while minimally engaging with other proteins, known as selectivity, is a cornerstone of its safety and efficacy profile.[1][3] Off-target interactions can lead to a range of adverse effects, from minor side effects to severe toxicity, and are a primary cause of high attrition rates in drug development pipelines.[4][5]
The pyrido[3,2-b]oxazin-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential across various therapeutic areas, including as antibacterial agents and kinase inhibitors.[6][7] The specific compound, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, and its analogs represent a chemical space of significant interest. However, to harness their full therapeutic potential, a rigorous and systematic evaluation of their cross-reactivity is not just recommended—it is imperative.
This guide, intended for researchers, scientists, and drug development professionals, provides a framework for conducting comprehensive cross-reactivity studies on novel derivatives of this scaffold. We will explore the causal logic behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide lead optimization. The objective is to build a robust, self-validating system for selectivity profiling that enables informed decision-making and accelerates the development of safer, more effective therapeutics.
The Challenge of Promiscuity: Why Pyrido[3,2-b]oxazin-ones Demand Scrutiny
Many small molecule inhibitors, particularly those targeting highly conserved ATP binding sites like in protein kinases, exhibit a degree of promiscuity.[4][8] This means a compound designed to inhibit one kinase may inadvertently inhibit several others, leading to unforeseen biological consequences.[4][9] Given that the pyrido[3,2-b]oxazine core may be directed towards such targets, a proactive and broad screening strategy is the most logical path forward.
This guide will focus on a hypothetical series of derivatives to illustrate the comparative profiling process:
-
Compound A: The parent scaffold, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Derivative B: An analog with a modification aimed at increasing potency for the primary target (e.g., substitution at the 4-position).
-
Derivative C: An analog designed with a modification intended to improve selectivity by exploiting subtle differences in the target's binding pocket compared to common off-targets.
The following sections will detail a tiered screening approach to systematically evaluate and compare the selectivity profiles of these compounds.
Tier 1: Broad Kinome Profiling
For compounds potentially targeting protein kinases, the initial and most crucial step is a broad assessment against a large panel of kinases. This "compound-centric" approach provides a bird's-eye view of selectivity across the human kinome.[4]
Recommended Assay: KINOMEscan™ Competition Binding Assay
Causality: The KINOMEscan™ platform is an ATP-independent, active-site-directed competition binding assay.[10][11] This is a critical advantage because it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than the half-maximal inhibitory concentration (IC50), which can be influenced by experimental conditions like ATP concentration.[10][11] This allows for more accurate and reproducible comparison of inhibitor potency across different kinases.[10]
Workflow Overview: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the support is then measured using quantitative PCR (qPCR).[10]
Comparative Data Analysis
The results are typically expressed as percent of control, where a lower percentage indicates stronger binding. Screening at a single high concentration (e.g., 10 µM) can quickly identify potent off-target interactions.
Table 1: Hypothetical Kinome Scan Results (% of Control at 10 µM)
| Kinase Target | Primary Target (e.g., CDK2) | Off-Target 1 (e.g., ROCK1) | Off-Target 2 (e.g., PIM1) | Off-Target 3 (e.g., GSK3B) |
| Compound A | 1.5% | 45% | 85% | 92% |
| Derivative B | 0.8% | 12% | 78% | 89% |
| Derivative C | 1.2% | 91% | 88% | 95% |
| Lower % indicates stronger binding. Values <35% are often considered significant hits. |
Interpretation:
-
Compound A shows good selectivity, with strong binding only to the primary target.
-
Derivative B , while more potent against the primary target, has gained a significant off-target liability with ROCK1.
-
Derivative C maintains high potency for the primary target and shows a much cleaner profile than Derivative B, indicating successful design for improved selectivity.
Tier 2: Profiling Against Other Major Target Classes
Drug candidates can fail due to unforeseen interactions with entirely different classes of proteins. Therefore, it is prudent to screen promising compounds against panels of other common liability targets.[12]
A. GPCR Off-Target Panel
Causality: G-protein coupled receptors (GPCRs) are one of the largest families of drug targets, and off-target modulation can lead to a wide array of side effects, particularly in the central nervous system and cardiovascular system.[12][13] Functional assays, which measure downstream signaling (e.g., cAMP or calcium flux), are preferred over simple binding assays as they eliminate false positives from non-functional binders.[12]
Recommended Assay: A functional GPCR panel, such as the MULTISCREEN™ panel, which assesses agonist and antagonist activity against dozens of receptors.[12][14]
B. hERG Channel Inhibition Assay
Causality: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15][16] Early assessment of hERG liability is a regulatory requirement and critical for avoiding late-stage failures.[15][16] The promiscuity of the hERG channel makes it a frequent off-target for diverse chemical matter.[17]
Recommended Assay: Automated patch-clamp electrophysiology (e.g., QPatch) is the gold standard for directly measuring hERG channel current inhibition.[16]
C. Cytochrome P450 (CYP) Inhibition Panel
Causality: Cytochrome P450 enzymes are essential for drug metabolism.[18][19] Inhibition of these enzymes by a new drug can alter the metabolism of co-administered medications, leading to potentially toxic drug-drug interactions (DDIs).[20][21] Regulatory agencies require in vitro DDI studies.[18]
Recommended Assay: An in vitro assay using human liver microsomes and a cocktail of probe substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[19][21]
Comparative Liability Data
Table 2: Hypothetical Tier 2 Liability Screening Results (IC50 in µM)
| Assay | Derivative B | Derivative C | Interpretation Guideline |
| GPCR Panel (selected) | |||
| Adrenergic α1A (antagonist) | 8.2 | > 50 | IC50 < 10 µM warrants follow-up. |
| Dopamine D2 (antagonist) | > 50 | > 50 | |
| hERG Inhibition (QPatch) | 6.5 | > 30 | IC50 < 10 µM is a significant concern. |
| CYP Inhibition Panel | |||
| CYP2D6 | 12.1 | > 50 | IC50 < 10 µM indicates potential for DDIs. |
| CYP3A4 | > 50 | > 50 | |
| Higher IC50 values are better, indicating weaker off-target activity. |
Interpretation:
-
Derivative B displays multiple liabilities: moderate GPCR and CYP2D6 inhibition and, most critically, potent hERG channel blockade. These findings would likely halt its development.
-
Derivative C shows a much cleaner profile with no significant liabilities in these panels, making it a far more promising candidate for further development.
Experimental Protocol: hERG Inhibition Assay using Automated Patch Clamp
This protocol provides a detailed methodology for assessing hERG liability, a critical cross-reactivity study.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the hERG potassium channel current expressed in a stable cell line (e.g., CHO-hERG or HEK293-hERG).
Materials:
-
QPatch HTX automated patch-clamp system (or similar)
-
CHO or HEK cells stably expressing the hERG channel
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES; pH 7.4
-
Intracellular solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2
-
Test compounds (Derivative B, Derivative C) dissolved in DMSO to create stock solutions
-
Positive control (e.g., Cisapride or E-4031)
Workflow Diagram:
Procedure:
-
Cell Culture: Culture hERG-expressing cells according to standard protocols until they reach 70-90% confluency.
-
Compound Preparation: Perform serial dilutions of the test compound stocks (Derivative B, Derivative C) and positive control in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤0.3%).
-
System Setup: Prepare the QPatch instrument according to the manufacturer's instructions, priming the fluidics with the appropriate solutions.
-
Experiment Execution: a. Load the cell suspension and compound plates into the QPatch system. b. Initiate the automated protocol. The system will perform cell capture, sealing, whole-cell formation, and compound application. c. Voltage Protocol: A specific voltage protocol is used to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[15] d. Compound Perfusion: The baseline current is first established with extracellular solution, followed by a vehicle control perfusion. Subsequently, increasing concentrations of the test compound are applied sequentially to the same cell, allowing for the determination of a full dose-response curve.[15]
-
Data Analysis: a. The amplitude of the hERG tail current is measured for each concentration. b. The percentage of inhibition is calculated relative to the vehicle control for each concentration. c. The dose-response data are plotted, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Self-Validation: The protocol's integrity is validated by the inclusion of a potent, known hERG inhibitor as a positive control. The IC50 value obtained for the positive control must fall within a predefined, historically-determined range for the assay to be considered valid. Stable baseline currents and high-resistance seals are also critical quality control parameters monitored throughout the experiment.
Conclusion: Integrating Cross-Reactivity Data for Candidate Selection
The systematic, multi-tiered approach outlined in this guide provides a robust framework for evaluating the selectivity of novel 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. By combining broad kinome profiling with focused liability panels against GPCRs, hERG, and CYP enzymes, researchers can build a comprehensive cross-reactivity profile for each compound.
This comparative data is essential for rational lead optimization. In our hypothetical example, while Derivative B showed enhanced primary target potency, its significant off-target liabilities would make it a poor candidate.[9] In contrast, Derivative C, which maintained potency while improving selectivity, represents a much more viable path forward.[3]
Ultimately, investing in rigorous cross-reactivity profiling early in the drug discovery process mitigates risk, reduces wasted resources, and is a critical step toward the development of safer and more effective medicines.[5]
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 14. multispaninc.com [multispaninc.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. drughunter.com [drughunter.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. criver.com [criver.com]
- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel E3 Ligase Binders: A Comparative Analysis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the identification and validation of novel E3 ubiquitin ligase binders is a critical step in expanding the therapeutic landscape. This guide provides a comprehensive framework for benchmarking a novel compound, exemplified by 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, against a panel of well-characterized E3 ligase binders. By presenting a head-to-head comparison methodology, supported by detailed experimental protocols and quantitative data analysis, this document aims to empower researchers to rigorously evaluate new chemical entities for their potential in developing next-generation protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).
While 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is noted as a key intermediate in the synthesis of kinase inhibitors, its activity as an E3 ligase binder is not yet established in publicly available literature.[1][2] This guide, therefore, will use this compound as a case study to illustrate the necessary experimental workflow to determine its potential E3 ligase binding profile and benchmark it against established ligands.
The Central Role of E3 Ligases in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the cell's primary mechanism for controlled protein degradation, and E3 ubiquitin ligases are the key determinants of substrate specificity within this system.[3] PROTACs are heterobifunctional molecules that co-opt the UPS by bringing a target protein of interest (POI) into proximity with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4] The choice of E3 ligase and its corresponding binder is a pivotal factor that dictates the efficacy, selectivity, and tissue specificity of a PROTAC.[4][5]
Although there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for TPD, primarily due to the availability of high-affinity, well-characterized small molecule ligands.[3][4][5] This guide will focus on the most prominent E3 ligases and their established binders for benchmarking purposes:
-
Cereblon (CRBN): A substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex (CRL4^CRBN^).[6] Its binders include the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[3]
-
von Hippel-Lindau (VHL): The substrate recognition subunit of the VHL-ElonginB-ElonginC (VBC) E3 ligase complex.[7][8] Binders are typically peptidomimetics that mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[9]
-
Mouse Double Minute 2 Homolog (MDM2): An E3 ligase that negatively regulates the p53 tumor suppressor.[10][11] Nutlin and its analogs are well-known binders that disrupt the MDM2-p53 interaction.[10][12]
-
Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases that regulate apoptosis and other cellular processes.[12][13] Binders are often peptidomimetics that mimic the N-terminus of the pro-apoptotic protein Smac/DIABLO.[9][13]
Performance Benchmarking: A Data-Driven Approach
The central tenet of this guide is the objective comparison of our novel compound, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, against established E3 ligase binders. This requires a systematic evaluation of key performance indicators through rigorous experimental assays.
Quantitative Comparison of E3 Ligase Binders
The following table outlines the key parameters for comparing E3 ligase binders. For the purpose of this guide, we will populate this table with literature-derived data for established binders and leave the entries for our novel compound as "To Be Determined" (TBD), illustrating the data points a researcher would need to generate.
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd) | Assay Method | Reference PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide | CRBN | ~180 nM | ITC | dBET1 | BRD4 | AML cells | <100 | >95 |
| VHL-1 | VHL | ~190 nM | SPR | MZ1 | BRD4 | various | 1-3 | >90 |
| Nutlin-3a | MDM2 | ~90 nM | FP | A1874 | BRD4 | LNCaP | 31 | 85 |
| LCL161 | cIAP1 | ~35 nM (IC50) | TR-FRET | BETd-260 | BRD4 | RS4;11 | 5 | >95 |
| 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
Data compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions.[6][14]
Experimental Workflows for Benchmarking
To determine the E3 ligase binding profile of a novel compound, a series of biochemical and cellular assays must be performed. The following are detailed, step-by-step protocols for the key experiments required.
Experimental Workflow: From Compound to Characterization
Caption: A streamlined workflow for the discovery and validation of novel E3 ligase binders.
Protocol 1: Biochemical Binding Assays (e.g., TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity of a test compound to a specific E3 ligase.
Rationale: TR-FRET is a robust, high-throughput method for quantifying molecular interactions in solution. It relies on the transfer of energy between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.
Materials:
-
Recombinant purified E3 ligase (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC)
-
Biotinylated tracer ligand for the target E3 ligase
-
Terbium cryptate-conjugated streptavidin
-
d2-conjugated anti-tag antibody (if the E3 ligase is tagged) or a specific antibody
-
Test compound (7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one) and known binder (positive control)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer.
-
Reagent Preparation: Prepare a master mix of the E3 ligase, biotinylated tracer, and terbium-streptavidin in assay buffer.
-
Assay Plate Setup: Add the compound dilutions to the microplate.
-
Reagent Addition: Add the E3 ligase master mix to all wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Detection: Add the d2-conjugated antibody and incubate for a further recommended period.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a suitable model to determine the IC50, which can be converted to a Ki value.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC incorporating the novel E3 ligase binder.
Rationale: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15] By treating cells with varying concentrations of a PROTAC, we can measure the extent of target protein degradation.[15]
Materials:
-
Human cell line expressing the target protein (e.g., HEK293T, VCaP)
-
PROTAC synthesized with the novel E3 ligase binder and a known target binder (e.g., JQ1 for BRD4)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[15]
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol confirms the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Rationale: Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions.[15] By pulling down the target protein, we can determine if the E3 ligase is associated with it in a PROTAC-dependent manner.[15]
Materials:
-
Cells expressing the target protein and the E3 ligase
-
PROTAC of interest
-
Non-denaturing lysis buffer
-
Antibody against the target protein or a tag
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein complexes.[15]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein. Add Protein A/G beads to capture the antibody-protein complex.[15]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.[15]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.[15]
Visualizing the Mechanism of Action
To further elucidate the underlying biological processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for its validation.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of PROTAC-induced targeted protein degradation.
Conclusion
The framework presented in this guide provides a robust and systematic approach for the evaluation and benchmarking of novel E3 ligase binders, using 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a hypothetical candidate. By employing a combination of biochemical and cellular assays, researchers can generate the necessary quantitative data to compare their compound of interest against established standards. This data-driven approach is essential for making informed decisions in the development of the next generation of targeted protein degraders and ultimately, for advancing novel therapeutics into the clinic.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. achmem.com [achmem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Guide to the Reproducibility of Experiments Using 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in medicinal chemistry is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth analysis of the experimental reproducibility and utility of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key heterocyclic intermediate in the synthesis of kinase inhibitors. We will objectively compare its performance with alternative synthetic strategies, supported by representative experimental data and protocols.
Introduction: The Role of the Pyrido[3,2-b]oxazin-3(4H)-one Scaffold in Medicinal Chemistry
The pyrido[3,2-b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a variety of enzymes and receptors. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, facilitating their interaction with biological targets. Notably, this scaffold is a key component of several kinase inhibitors, which are at the forefront of targeted cancer therapy.
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one serves as a versatile building block for the synthesis of these complex molecules. The bromine atom at the 7-position is strategically placed for participation in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility is crucial for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. A closely related analog, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib, an FDA-approved spleen tyrosine kinase (Syk) inhibitor for the treatment of chronic immune thrombocytopenia[3]. This underscores the pharmaceutical relevance of this heterocyclic system.
Experimental Section: A Representative Protocol for Suzuki-Miyaura Coupling
To assess the experimental reproducibility of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, we will detail a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The following protocol is a robust and reproducible method for the arylation of the pyridoxazinone core.
Diagram of the Experimental Workflow
References
In vivo efficacy comparison of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one based PROTACs
An In Vivo Efficacy Guide to VHL-Recruiting PROTACs: A Comparative Analysis
Introduction: The Paradigm of Targeted Protein Degradation
The field of therapeutic intervention is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this evolution are Proteolysis-Targeting Chimeras (PROTACs), a revolutionary modality designed to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker connecting the two.[3]
This guide provides an in-depth comparative analysis of the in vivo efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. While the query referenced the novel scaffold 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, public domain data on PROTACs utilizing this specific, likely proprietary, ligand is not yet available. Therefore, to provide a scientifically robust and actionable comparison, this guide will focus on the well-characterized and widely utilized hydroxyproline (Hyp)-based VHL ligands. We will compare their in vivo performance characteristics against the other dominant class of PROTACs: those that recruit the Cereblon (CRBN) E3 ligase, offering researchers a clear perspective on the strategic choices in degrader design for preclinical and clinical success.
Section 1: The Molecular Mechanism of VHL-Based PROTACs
The fundamental mechanism of a PROTAC is to induce proximity between a target protein and an E3 ligase, which are not natural binding partners. This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 Ligase).[4] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for destruction by the 26S proteasome.[5] Because the PROTAC is released after inducing ubiquitination, a single molecule can trigger the degradation of multiple target proteins, acting in a catalytic manner.[6][7]
The choice of E3 ligase is a critical design parameter. VHL and CRBN are the most successfully exploited E3 ligases for PROTAC development due to their widespread expression and the availability of high-affinity small molecule ligands.[1][3] VHL-based PROTACs typically incorporate a ligand that mimics the endogenous VHL substrate, the hypoxia-inducible factor 1α (HIF-1α).[8]
Caption: General mechanism of VHL-based PROTACs.
Section 2: Comparative In Vivo Efficacy: VHL vs. CRBN Degraders
The ultimate test of a PROTAC's utility is its performance in vivo. This requires a delicate balance of degradation potency, cell permeability, metabolic stability, and favorable pharmacokinetics (PK) and pharmacodynamics (PD).[9] We will analyze these parameters through a comparative case study based on published data for degraders targeting the p38α kinase, a well-validated therapeutic target.
Case Study: p38α Degraders Studies have directly compared VHL-based p38α PROTACs (e.g., NR-11c) with CRBN-based counterparts (e.g., NR-7h).[10] While both can be potent degraders in vitro, their in vivo profiles reveal critical differences that guide strategic selection.
Data Presentation
Table 1: Comparative Cellular Degradation Potency (DC₅₀) DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein.
| Compound | E3 Ligase Recruited | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Source |
| NR-11c | VHL | p38α | U2OS Osteosarcoma | ~50 | >90% | [10] |
| NR-7h | CRBN | p38α | U2OS Osteosarcoma | >1000 | <20% | [10] |
Insight: In certain cellular contexts, such as the U2OS cell line, VHL-based PROTACs can show markedly superior potency. This has been attributed to the fact that some tumor cell lines express low levels of CRBN, making VHL-based degradation a more robust strategy.[10]
Table 2: Comparative Pharmacokinetic (PK) Profiles in Mice Pharmacokinetics describes the body's effect on a drug, including absorption, distribution, metabolism, and excretion (ADME).
| Parameter | VHL-based PROTAC (Conceptual) | CRBN-based PROTAC (Conceptual) | Significance for In Vivo Efficacy |
| Molecular Weight | Typically higher | Often lower | Impacts permeability and oral bioavailability.[11] |
| Aqueous Solubility | Can be higher | Variable, often lower | Crucial for formulation and administration.[10] |
| Oral Bioavailability (F%) | Often challenging (<10%) | Can be higher | A major hurdle; many VHL PROTACs require IV dosing.[11][12] |
| Plasma Half-life (t½) | Variable (e.g., 2-4 hours) | Variable (e.g., 2-5 hours) | Determines dosing frequency.[13] |
| Tissue Distribution | Broad distribution possible | Broad distribution possible | Must reach the target tissue to be effective.[6] |
Insight: A primary challenge for VHL-based PROTACs is achieving good oral bioavailability, largely due to their higher molecular weight and polarity, which impede passive diffusion across the gut wall.[11] In contrast, CRBN ligands derived from immunomodulatory drugs (IMiDs) are often smaller and possess more "drug-like" properties.[4]
Table 3: Comparative In Vivo Pharmacodynamics (PD) - Target Degradation Pharmacodynamics describes the drug's effect on the body, in this case, the extent and duration of protein degradation.
| Compound | Dose & Route | Animal Model | Tissue | Time Point | Target Degradation (%) | Source |
| NR-11c (VHL) | 50 mg/kg, IP | CD-1 Mice | Liver | 24 hours | ~75% | [14] |
| RIPK2 Degrader (VHL) | 30 mg/kg, IV | Mouse | Tumor Xenograft | 24 hours | >90% | [6] |
| RIPK2 Degrader (IAP) | 20 mg/kg, SC | Rat | Spleen | 72 hours | ~60% | [7][13] |
Insight: A key advantage of the PROTAC modality is the potential for a durable pharmacodynamic effect that persists long after the compound has been cleared from circulation.[7] This is because the rate of protein re-synthesis, not drug concentration, dictates the duration of action. This PK/PD disconnect allows for less frequent dosing regimens compared to traditional inhibitors.[9] VHL-based PROTACs have demonstrated robust and sustained in vivo target degradation in various tissues, including tumors.[6][14]
Section 3: Detailed Experimental Methodologies
To ensure reproducibility and rigor, the following protocols outline standard procedures for evaluating the in vivo efficacy of PROTACs.
Experimental Workflow Diagram
Caption: Standard workflow for in vivo PROTAC evaluation.
Protocol 1: Murine Xenograft Model for Efficacy Studies
-
Cell Culture: Culture human cancer cells (e.g., U2OS, MCF-7) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Resuspend 5-10 million cells in ~100-200 µL of a 1:1 mixture of serum-free media and Matrigel. Inject subcutaneously into the right flank of each mouse.
-
Monitoring: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PROTAC A at 25 mg/kg, PROTAC B at 25 mg/kg).
-
Dosing: Prepare the PROTAC formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the dose via the desired route (e.g., intraperitoneal injection) according to the study schedule (e.g., once daily).
-
Efficacy Readout: Continue dosing and monitoring for 21-28 days. The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, euthanize animals and harvest tumors for downstream analysis.
Protocol 2: Pharmacokinetic Analysis via LC-MS/MS
-
Sample Collection: In a separate cohort of animals (or satellite groups), collect blood samples (~50 µL) via tail vein or retro-orbital bleed at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the precipitate. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC.
-
Data Modeling: Use software like Phoenix WinNonlin to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½).
Protocol 3: Western Blotting for In Vivo Target Engagement
-
Tissue Harvesting: At the study endpoint (or at specific PD time points), euthanize animals and immediately harvest tumors and other relevant tissues (e.g., liver, spleen). Flash-freeze samples in liquid nitrogen.
-
Tissue Lysis: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane) and separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-p38α) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal to determine the percent degradation relative to the vehicle-treated group.[4]
Section 4: Discussion & Authoritative Insights
The choice between a VHL-based and a CRBN-based PROTAC is highly context-dependent and involves critical trade-offs.
-
Efficacy & Cellular Context: VHL-based degraders may offer a significant advantage in tumor types where CRBN expression is low or inactivated, providing a broader potential for clinical application across different cancer lineages.[10] The decision should be informed by a thorough understanding of the target disease biology, including the expression levels of available E3 ligases.
-
Physicochemical Properties & Druggability: The development of orally bioavailable PROTACs remains a major industry-wide challenge.[11][12] The larger, more polar nature of typical VHL ligands often results in poor membrane permeability, necessitating intravenous administration for many clinical candidates.[11] Conversely, the smaller, more drug-like nature of CRBN ligands can provide a head start in optimizing for oral delivery.[4] However, recent advances in rational, structure-based design are leading to the development of orally active VHL-based PROTACs, demonstrating that these challenges are not insurmountable.[12][15]
-
The "Hook Effect": A phenomenon common to PROTACs is the "hook effect," where at very high concentrations, the PROTAC's efficacy decreases.[16] This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-E3 Ligase) is favored over the productive ternary complex. This effect must be characterized in vitro to ensure that in vivo dosing achieves exposures within the optimal therapeutic window.
Future Outlook: The field is rapidly advancing beyond VHL and CRBN, with research into recruiting novel E3 ligases to expand the scope of targeted protein degradation.[1] For VHL-based degraders specifically, the focus remains on designing next-generation ligands and linkers that improve oral bioavailability and fine-tune selectivity profiles. The integration of advanced formulation strategies and prodrug approaches will be critical in unlocking the full therapeutic potential of this powerful class of molecules.[11]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic in vivo protein knockdown by small-molecule PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a commitment to safety, regulatory compliance, and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations.
This compound, a brominated heterocyclic molecule, requires specific handling due to its chemical properties and hazard profile. Improper disposal can lead to regulatory fines, environmental contamination, and significant safety risks.
Part 1: Hazard Profile and Core Disposal Classification
Before handling any chemical waste, a thorough understanding of its hazards is essential. This dictates the required personal protective equipment (PPE), storage, and ultimate disposal pathway. According to safety data, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one presents several health hazards.[3]
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |
The most critical characteristic for disposal is the presence of a bromine atom, which classifies this compound as a halogenated organic waste .[4][5] This classification is the cornerstone of its disposal plan, as halogenated compounds cannot be mixed with general solvent waste. The reasoning is twofold:
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict segregation of different hazardous waste streams.[6][7]
-
Disposal Technology : Halogenated waste requires high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion.[1] Mixing this waste with non-halogenated solvents contaminates the entire batch, escalating disposal costs and complexity significantly.[4][8]
Part 2: The Critical Decision: Waste Stream Segregation
Proper segregation is the most important step in laboratory waste management.[7][9] To prevent dangerous chemical reactions and ensure compliant disposal, laboratory personnel must correctly categorize waste at the point of generation. The following decision workflow illustrates this crucial process.
Caption: Waste segregation decision workflow for halogenated compounds.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure (SOP) for collecting and disposing of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one and materials contaminated with it.
Personnel Safety:
-
Required PPE: Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult glove manufacturer guidance for prolonged handling), and ANSI-rated safety glasses or goggles.[1][9]
-
Ventilation: All handling and waste collection activities must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Protocol Steps:
-
Select a Waste Container:
-
Choose a container made of a compatible material (e.g., a high-density polyethylene (HDPE) 4-liter bottle or carboy) that has a secure, screw-top lid.[4]
-
The container must be in good condition, free from cracks or leaks.[10]
-
Ensure the container is designated specifically for "Halogenated Organic Waste." [5][10]
-
-
Prepare and Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4]
-
Fill out the tag with the generator's information (your name, lab, date).
-
Clearly write "Halogenated Organic Waste" on the label.[8]
-
As waste is added, list all chemical constituents by their full names (no formulas or abbreviations) with estimated percentages.[5][10] For this specific compound, you would list "7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one" and any solvents used.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the pure compound or contaminated solids (e.g., weigh paper, contaminated gloves, absorbent pads from a spill) into the designated waste container using a funnel or spatula.
-
Solution Waste: If the compound is in a solvent, carefully pour the liquid waste into the container using a funnel.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[4][10] Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory.[4]
-
The SAA must be at or near the point of generation.
-
The container must be kept in a secondary containment bin to catch any potential leaks.[4]
-
Store the SAA away from heat sources, ignition sources, and incompatible chemicals.[1][9]
-
-
Arranging for Final Disposal:
-
Once the container is full (or if the project is complete), complete the hazardous waste tag with final percentages and sign it.
-
Submit a chemical waste pickup request to your institution's EH&S department or designated hazardous waste management provider.[2]
-
Do not pour this chemical down the drain or dispose of it in the regular trash under any circumstances.[1]
-
Part 4: Emergency Procedures
Accidents can happen, and a prepared response is a key component of laboratory safety.
Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, gently cover it with an inert absorbent material (such as vermiculite or sand). Avoid raising dust.[4]
-
Carefully sweep or scoop the material into the designated halogenated waste container.
-
Clean the spill area with an appropriate solvent and paper towels, placing all cleanup materials into the hazardous waste container.
-
For large spills, contact your institution's EH&S emergency line immediately.[4]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
By adhering to this guide, you ensure that the disposal of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is managed in a way that is safe, compliant, and environmentally responsible, reflecting the high standards of our scientific community.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. achmem.com [achmem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. axonator.com [axonator.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Navigating the Safe Handling of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one stands as a molecule of interest. As with any specialized chemical, a profound understanding of its safe handling, necessary personal protective equipment (PPE), and appropriate disposal methods is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles and data extrapolated from structurally similar compounds.
Understanding the Hazard Profile
Product information for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one indicates several key hazard statements.[3] These classifications, alongside data from similar brominated heterocyclic compounds, form the basis of our safety recommendations.
| Hazard Statement | Description | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab coats. |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent splashes or contact with airborne particles. |
| H332 | Harmful if inhaled | Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. |
| H335 | May cause respiratory irritation | Respiratory protection may be necessary, especially when handling the powder form or if ventilation is inadequate. |
This table summarizes the known hazards associated with 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one based on available supplier information.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to hazardous chemicals.[4][5] For handling 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, the following PPE is mandated, adhering to OSHA's laboratory standards.[2][4]
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[6][7] Given the potential for serious eye irritation, a face shield worn over safety glasses is recommended, especially when there is a risk of splashing.[6][7]
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection against a range of chemicals and should be inspected before each use.[6] For prolonged handling or in case of a spill, consider double-gloving or using gloves with a higher level of chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect the skin and clothing from potential splashes.[6][7]
-
Respiratory Protection: All work with this compound in solid form should be conducted in a certified chemical fume hood to control exposure to airborne particles.[5][8] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator may be necessary.[1][6][9] A risk assessment should be performed to determine the appropriate type of respirator.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will further mitigate risks. The following workflow is designed to ensure a safe operational environment from receipt to disposal.
Caption: A logical workflow for the safe handling of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Experimental Protocol
-
Preparation:
-
Upon receipt, store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
Before handling, ensure you are wearing all the required PPE as outlined above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you are not trained to handle it.
-
For small spills, use an inert absorbent material to clean up the substance.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Do not let the chemical enter drains.[10]
-
Disposal Plan: Responsible Waste Management
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental protection. As a brominated organic compound, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one must be disposed of as halogenated organic waste.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container for halogenated organic waste.[8][11]
-
Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[11]
-
-
Neutralization (for residual amounts):
-
For cleaning glassware with residual amounts of the compound, a solution of sodium thiosulfate can be used to decolorize and reduce the bromine, followed by disposal into the halogenated waste stream.[12]
-
-
Final Disposal:
-
Arrange for the disposal of the collected hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13]
-
By adhering to these guidelines, researchers can confidently and safely work with 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, ensuring the integrity of their research and the safety of all laboratory personnel.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. lighthouselabservices.com [lighthouselabservices.com]
- 3. achmem.com [achmem.com]
- 4. ipgsf.com [ipgsf.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. amnautical.com [amnautical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. community.preproom.org [community.preproom.org]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



